L-689560
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
139051-78-8 |
|---|---|
Molekularformel |
C17H15Cl2N3O3 |
Molekulargewicht |
380.2 g/mol |
IUPAC-Name |
(2S,4R)-5,7-dichloro-4-(phenylcarbamoylamino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-9-6-11(19)15-12(7-9)21-14(16(23)24)8-13(15)22-17(25)20-10-4-2-1-3-5-10/h1-7,13-14,21H,8H2,(H,23,24)(H2,20,22,25)/t13-,14+/m1/s1 |
InChI-Schlüssel |
UCKHICKHGAOGAP-KGLIPLIRSA-N |
Isomerische SMILES |
C1[C@H](C2=C(C=C(C=C2Cl)Cl)N[C@@H]1C(=O)O)NC(=O)NC3=CC=CC=C3 |
Kanonische SMILES |
C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)NC(=O)NC3=CC=CC=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-trans-2-carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline L 689560 L-689,560 L-689560 trans-2-carboxy-5,7-dichloro-4-(((phenylamino)carbonyl)amino)-1,2,3,4-tetrahydroquinoline |
Herkunft des Produkts |
United States |
Foundational & Exploratory
L-689,560: An In-Depth Technical Guide to its Mechanism of Action as a Glycine Site NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-689,560 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine co-agonist binding site on the GluN1 subunit. This technical guide provides a comprehensive overview of the mechanism of action of L-689,560, including its binding kinetics, receptor subtype selectivity, and functional consequences on NMDA receptor signaling. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to facilitate further research and drug development efforts in the field of glutamatergic neurotransmission.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[1] Its activation requires the binding of both the neurotransmitter glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[1] The glycine binding site represents a critical allosteric modulatory site for controlling NMDA receptor function. L-689,560, a derivative of 2-carboxytetrahydroquinoline, has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of the NMDA receptor glycine site due to its high potency and selectivity.[2] This guide will delve into the molecular mechanisms by which L-689,560 exerts its antagonistic effects.
Molecular Mechanism of Action
L-689,560 functions as a competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.[2] This means that it directly competes with the endogenous co-agonists, glycine and D-serine, for the same binding pocket. By occupying this site, L-689,560 prevents the conformational changes necessary for channel opening, even when glutamate is bound to the GluN2 subunit. This results in the inhibition of ion flux, primarily Ca²⁺, through the NMDA receptor channel.
Binding Affinity and Selectivity
The potency of L-689,560 has been quantified in various in vitro systems, demonstrating its high affinity for the glycine binding site. The inhibitory constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) values are crucial parameters for understanding its pharmacological profile.
| NMDA Receptor Subtype | Parameter | Value (µM) | Reference |
| Recombinant GluN1/GluN2A | IC₅₀ | 0.25 ± 0.01 | [3] |
| Recombinant GluN1FA+TL/GluN3A | IC₅₀ | 0.077 ± 0.01 | [3] |
Note: Further quantitative data on the binding affinity (Kᵢ) and potency (IC₅₀) of L-689,560 across a broader range of NMDA receptor subunit combinations (e.g., GluN2B, GluN2C, GluN2D) are needed for a more complete selectivity profile.
Signaling Pathways
The primary mechanism of L-689,560 is the direct blockade of the NMDA receptor. This action prevents the influx of Ca²⁺, a critical second messenger that initiates a cascade of downstream signaling events.
By preventing Ca²⁺ influx, L-689,560 indirectly inhibits the activation of numerous downstream signaling pathways that are crucial for synaptic plasticity, such as the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and the phosphorylation of the transcription factor cAMP response element-binding protein (CREB).
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of L-689,560. Researchers should optimize these protocols for their specific experimental conditions.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of L-689,560 for the NMDA receptor glycine site. It typically involves the use of a radiolabeled ligand, such as [³H]L-689,560 or another glycine site radioligand.
Materials:
-
Rat cortical membranes or cells expressing NMDA receptors
-
[³H]L-689,560 (or other suitable radioligand)
-
L-689,560 (unlabeled)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Incubation: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]L-689,560, and varying concentrations of unlabeled L-689,560.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled L-689,560. Calculate the IC₅₀ value and then the Kᵢ value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the functional inhibition of NMDA receptor-mediated currents by L-689,560 in neurons or heterologous expression systems.
Materials:
-
Cultured neurons or cells expressing specific NMDA receptor subtypes
-
External solution (containing glutamate and varying concentrations of glycine/D-serine)
-
Internal solution (for the patch pipette)
-
Patch-clamp amplifier and data acquisition system
-
L-689,560
Procedure:
-
Cell Preparation: Prepare cultured neurons or transfected cells for recording.
-
Patching: Obtain a whole-cell patch-clamp recording from a single cell.
-
Baseline Recording: Perfuse the cell with an external solution containing glutamate and a saturating concentration of glycine to elicit a baseline NMDA receptor-mediated current.
-
Drug Application: Apply L-689,560 at various concentrations to the external solution and record the resulting inhibition of the NMDA current.
-
Washout: Perfuse with the control external solution to ensure the effect of L-689,560 is reversible.
-
Data Analysis: Measure the peak or steady-state current amplitude in the presence and absence of L-689,560. Plot the percentage of inhibition against the concentration of L-689,560 to determine the IC₅₀ value.
In Vivo Effects
In vivo studies have demonstrated the physiological consequences of blocking the NMDA receptor glycine site with L-689,560. For instance, it has been shown to block spontaneous fetal motor activity, highlighting the role of glycine as an NMDA receptor co-agonist in early development. Furthermore, antagonists of the glycine site have been investigated for their neuroprotective effects in models of excitotoxicity and cerebral ischemia.
Conclusion
L-689,560 is a powerful and selective tool for the study of the NMDA receptor glycine site. Its mechanism of action as a competitive antagonist is well-characterized, and it has been instrumental in elucidating the role of co-agonist binding in NMDA receptor function. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting this critical modulatory site on the NMDA receptor. Further research is warranted to fully characterize its selectivity across all NMDA receptor subtypes and to explore its efficacy in various in vivo models of neurological and psychiatric disorders.
References
L-689,560: An In-Depth Technical Guide to a Potent NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-689,560 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine co-agonist binding site on the GluN1 subunit.[1] Its high affinity and selectivity have made it a valuable pharmacological tool for investigating the physiological and pathological roles of the NMDA receptor signaling pathway. This technical guide provides a comprehensive overview of L-689,560, including its binding and functional characteristics, detailed experimental protocols for its use, and a review of its application in in vitro and in vivo models.
Core Data on L-689,560
The following tables summarize the quantitative data regarding the binding affinity and functional potency of L-689,560 at the NMDA receptor.
Table 1: Binding Affinity of L-689,560
| Radioligand | Preparation | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| [3H]L-689,560 | Rat cortex/hippocampus P2 membranes | 2.97 | 4.15 | [2] |
Table 2: Inhibitory Potency of L-689,560 at Recombinant NMDA Receptor Subtypes
| Receptor Subtype | Agonist | L-689,560 IC50 (nM) | Reference |
| GluN1/GluN2A | 10 µM glycine | 250 | [2] |
| GluN1FA+TL/GluN3A | 30 µM glycine | 77 | [2] |
NMDA Receptor Signaling Pathway and the Action of L-689,560
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. Upon activation, the channel opens, allowing the influx of Ca2+, which triggers a cascade of downstream signaling events.
L-689,560 acts as a competitive antagonist at the glycine binding site on the GluN1 subunit. By occupying this site, it prevents the binding of glycine, thereby inhibiting the activation of the NMDA receptor, even in the presence of glutamate. This blockade of NMDA receptor function has profound effects on neuronal activity and has been explored in various experimental models of neurological disorders.
NMDA Receptor Signaling and L-689,560 Inhibition
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity of a test compound for the glycine site of the NMDA receptor using [3H]L-689,560.
Materials:
-
[3H]L-689,560 (specific activity ~50-80 Ci/mmol)
-
Unlabeled L-689,560 or another glycine site ligand for non-specific binding determination (e.g., 10 µM Glycine)
-
Test compounds
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Rat cortical membrane preparation
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation fluid
-
Filtration manifold
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 50 µL of unlabeled ligand (for non-specific binding) or 50 µL of test compound dilution.
-
50 µL of [3H]L-689,560 (final concentration ~1-2 nM).
-
100 µL of rat cortical membrane preparation (protein concentration ~0.1-0.2 mg/mL).
-
-
Incubate the plate at 4°C for 2-3 hours.
-
Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold binding buffer.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation fluid, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for recording NMDA receptor-mediated currents in cultured hippocampal neurons and assessing the inhibitory effect of L-689,560.
Materials:
-
Cultured hippocampal neurons
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 25 HEPES, 10 glucose, 0.001 tetrodotoxin, pH 7.4
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2
-
NMDA and Glycine stock solutions
-
L-689,560 stock solution
-
Patch-clamp amplifier and data acquisition system
-
Microscope and micromanipulators
-
Perfusion system
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward NMDA receptor-mediated current.
-
After obtaining a stable baseline current, co-apply L-689,560 at various concentrations with NMDA and glycine.
-
Record the peak amplitude of the inward current in the presence of L-689,560.
-
Wash out L-689,560 and ensure the recovery of the NMDA receptor-mediated current.
Data Analysis: Measure the peak current amplitude for each concentration of L-689,560. Normalize the current amplitudes to the control response (in the absence of L-689,560). Plot the normalized current as a function of the L-689,560 concentration to generate a concentration-response curve and determine the IC50 value.
Workflow for Electrophysiological Recording
In Vivo Anticonvulsant Activity Assessment
This protocol describes a method to evaluate the anticonvulsant effects of L-689,560 in a rodent model of epilepsy induced by pentylenetetrazole (PTZ).
Animals:
-
Male Wistar rats (200-250 g)
Materials:
-
L-689,560
-
Vehicle (e.g., saline with 1% Tween 80)
-
Pentylenetetrazole (PTZ)
-
Syringes and needles for administration
-
Observation chambers
Procedure:
-
Acclimatize the rats to the experimental environment for at least one week.
-
Divide the animals into groups: vehicle control, L-689,560 treated groups (different doses), and a positive control group (e.g., diazepam).
-
Administer L-689,560 or vehicle intraperitoneally (i.p.) 30 minutes before PTZ injection.
-
Inject PTZ (e.g., 60 mg/kg, i.p.) to induce seizures.
-
Immediately after PTZ injection, place each rat in an individual observation chamber and record the following parameters for 30 minutes:
-
Latency to the first myoclonic jerk.
-
Latency to the onset of generalized clonic-tonic seizures.
-
Duration of generalized clonic-tonic seizures.
-
Seizure severity score (e.g., using the Racine scale).
-
-
Monitor the animals for any adverse effects.
Data Analysis: Compare the seizure parameters between the vehicle control and L-689,560 treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant increase in seizure latency and a decrease in seizure duration and severity indicate anticonvulsant activity.
Workflow for In Vivo Anticonvulsant Study
Conclusion
L-689,560 is a powerful and selective tool for the study of NMDA receptor function. Its high affinity for the glycine binding site allows for the specific inhibition of this receptor subtype, enabling researchers to dissect its role in a wide range of physiological and pathological processes. The experimental protocols provided in this guide offer a starting point for the characterization and application of L-689,560 in both in vitro and in vivo settings. Further research utilizing this and similar compounds will continue to enhance our understanding of the complex role of NMDA receptors in the central nervous system and may pave the way for the development of novel therapeutic strategies for neurological and psychiatric disorders.
References
L-689,560: An In-Depth Technical Guide to its Glycine Site Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-689,560, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor glycine co-agonist site. This document details the compound's binding affinity, selectivity profile, and the experimental methodologies used for its characterization.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a crucial ligand-gated ion channel involved in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1] For activation, the NMDA receptor uniquely requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[2] The glycine binding site on the GluN1 subunit represents a key target for modulating NMDA receptor activity. Antagonists of this site have been investigated for their therapeutic potential in a variety of neurological disorders, including stroke and neurodegenerative diseases, where excessive NMDA receptor activation contributes to excitotoxicity.[3]
L-689,560, with the chemical name trans-2-Carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline, is a highly potent and selective competitive antagonist for the glycine binding site on the NMDA receptor.[4][5] Its high affinity and selectivity have established it as a valuable pharmacological tool for studying the role of the glycine co-agonist site in NMDA receptor function and as a radiolabeled ligand in binding studies.[5]
Quantitative Binding Profile of L-689,560
The affinity of L-689,560 for the NMDA receptor glycine site has been extensively characterized using radioligand binding assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of L-689,560 for the NMDA Receptor Glycine Site
| Parameter | Value | Species | Tissue Preparation | Radioligand | Reference |
| Ki | 2.8 nM | Rat | Cortex/Hippocampus P2 membranes | [3H]L-689,560 | [6] |
| IC50 | 5.0 nM | Rat | Cortex/Hippocampus P2 membranes | [3H]Glycine | [6] |
Table 2: Selectivity Profile of L-689,560
| Receptor/Site | Binding Affinity (Ki or IC50) | Comments | Reference |
| NMDA Receptor Glycine Site (GluN1) | 2.8 nM (Ki) | High affinity and primary target. | [6] |
| AMPA Receptor | > 10,000 nM | L-689,560 shows negligible affinity for AMPA receptors. | [6] |
| Kainate Receptor | > 10,000 nM | L-689,560 demonstrates poor affinity for kainate receptors. | [6] |
| Other amino acid recognition sites | No direct inhibition | Ligands for other amino acid recognition sites do not directly inhibit [3H]L-689,560 binding. | [6] |
Experimental Protocols
Radioligand Binding Assay for [3H]L-689,560
This protocol is adapted from the methods described by Grimwood et al. (1992) for characterizing the binding of [3H]L-689,560 to rat brain membranes.[6]
3.1.1. Materials
-
[3H]L-689,560 (specific activity ~20-30 Ci/mmol)
-
Unlabeled L-689,560
-
Rat cortex and hippocampus tissue
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Homogenizer
-
Centrifuge
-
Scintillation counter
-
96-well filter plates
3.1.2. Membrane Preparation
-
Dissect rat cortex and hippocampus on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Assay Buffer using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the P2 membranes.
-
Resuspend the pellet in fresh Assay Buffer and repeat the centrifugation step.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL.
-
Store membrane preparations at -80°C until use.
3.1.3. Binding Assay Procedure
-
Thaw the membrane preparation on ice.
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of Assay Buffer (for total binding) or 50 µL of a high concentration of unlabeled L-689,560 (e.g., 10 µM) (for non-specific binding).
-
50 µL of [3H]L-689,560 (at a final concentration of ~1 nM).
-
150 µL of the membrane preparation (~100 µg of protein).
-
-
For competition assays, add 50 µL of varying concentrations of the test compound instead of the buffer or unlabeled L-689,560.
-
Incubate the plate at 4°C for 120 minutes to reach equilibrium.[6]
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
3.1.4. Data Analysis
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For saturation experiments, plot specific binding against the concentration of [3H]L-689,560 to determine the Kd and Bmax values using non-linear regression analysis.
-
For competition experiments, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Voltage-Clamp Electrophysiology
This protocol provides a general framework for assessing the antagonistic activity of L-689,560 on NMDA receptor-mediated currents in cultured neurons or brain slices.
3.2.1. Materials
-
Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.001 glycine (pH 7.4, osmolarity ~310 mOsm).
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2, osmolarity ~290 mOsm).
-
NMDA
-
L-689,560
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Perfusion system
3.2.2. Recording Procedure
-
Prepare cultured neurons on coverslips or obtain acute brain slices.
-
Place the preparation in the recording chamber and continuously perfuse with external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the cell using a rapid application system to evoke an inward NMDA receptor-mediated current.
-
After obtaining a stable baseline response, co-apply L-689,560 at various concentrations with the NMDA and glycine solution.
-
Record the peak amplitude of the inward current in the absence and presence of L-689,560.
-
Wash out L-689,560 to ensure reversibility of the effect.
3.2.3. Data Analysis
-
Measure the peak amplitude of the NMDA-evoked current for each concentration of L-689,560.
-
Normalize the current amplitude to the control response (in the absence of L-689,560).
-
Plot the normalized current as a function of the log concentration of L-689,560 to generate a concentration-response curve.
-
Fit the curve with a sigmoidal dose-response equation to determine the IC50 value of L-689,560.
Visualizations
Signaling Pathway of L-689,560 Action
Experimental Workflow for Radioligand Binding Assay
Conclusion
L-689,560 is a powerful pharmacological tool characterized by its high potency and remarkable selectivity for the glycine co-agonist site of the NMDA receptor. Its well-defined binding properties make it an invaluable radioligand for quantifying glycine site density and for screening novel compounds targeting this site. The detailed experimental protocols provided in this guide offer a foundation for researchers to utilize L-689,560 effectively in their investigations into the complex roles of the NMDA receptor in health and disease. Further research into the subtype-selectivity of L-689,560 across different GluN1 splice variants and GluN2 subunits will continue to refine our understanding of its pharmacological profile.
References
- 1. NMDA Receptors: Linking Physiological Output to Biophysical Operation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
L-689,560: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacology of L-689,560, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document is intended to serve as a valuable resource for researchers and professionals involved in neuroscience drug discovery and development.
Chemical Structure and Properties
L-689,560, chemically known as trans-2-Carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline, is a synthetic organic compound belonging to the class of 4-amido-2-carboxytetrahydroquinolines.[1][2] Its structure is characterized by a tetrahydroquinoline core with chloro substitutions at the 5 and 7 positions, a carboxyl group at the 2 position, and a phenylaminocarbonylamino group at the 4 position.
Chemical Structure:
Caption: 2D Chemical Structure of L-689,560.
| Property | Value | Reference |
| Chemical Name | trans-2-Carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline | [2] |
| Molecular Formula | C₁₇H₁₅Cl₂N₃O₃ | [2] |
| Molecular Weight | 380.23 g/mol | [2] |
| CAS Number | 139051-78-8 | |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble to 25 mM in DMSO and to 100 mM in ethanol. | |
| Storage | Store at room temperature. | |
| SMILES | ClC1=C2C(N--INVALID-LINK--=O">C@@HC[C@@H]2NC(NC3=CC=CC=C3)=O)=CC(Cl)=C1 | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Quinoline Melting Point | -15 °C | [1] |
| Quinoline Boiling Point | 237 °C | [1] |
Pharmacological Properties
L-689,560 is a highly potent and selective antagonist of the NMDA receptor, specifically acting at the strychnine-insensitive glycine co-agonist binding site located on the GluN1 subunit.[3][4] The binding of a co-agonist, either glycine or D-serine, to this site is a prerequisite for the channel activation by the primary agonist, glutamate. By competitively blocking this site, L-689,560 prevents the conformational changes necessary for ion channel opening, thereby inhibiting NMDA receptor-mediated excitatory neurotransmission.
Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. For L-689,560, competition binding studies have been performed to determine its inhibition constant (Ki).
| Parameter | Value | Receptor Subunit | Radioligand | Reference |
| Ki | Two-site model | NR1-1a/NR2A | [³H]-MDL105,519 | [5] |
Note: The displacement curve for L-689,560 was best fitted by a two-site model, suggesting a complex interaction with the receptor.
Signaling Pathway
L-689,560 exerts its pharmacological effects by modulating the NMDA receptor signaling pathway. The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the influx of Ca²⁺ into the neuron. This calcium influx is a critical second messenger that triggers a cascade of downstream signaling events involved in synaptic plasticity, learning, and memory.
Caption: L-689,560 blocks the glycine binding site on the NMDA receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the properties of L-689,560.
Radioligand Binding Assay (Competition Assay)
This protocol outlines a general procedure for determining the Ki of a test compound like L-689,560 for the NMDA receptor glycine site using a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Membrane Preparation:
-
Dissect and homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In assay tubes, combine the membrane preparation, a fixed concentration of a suitable radioligand that binds to the glycine site (e.g., [³H]-MDL105,519), and a range of concentrations of the unlabeled test compound (L-689,560).
-
To determine non-specific binding, a separate set of tubes should contain a saturating concentration of a known glycine site antagonist.
-
Incubate the mixture at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of L-689,560 by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the L-689,560 concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of L-689,560 that inhibits 50% of the specific radioligand binding) from the curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Recording
Whole-cell patch-clamp electrophysiology on cultured neurons or cells expressing recombinant NMDA receptors is used to functionally characterize the antagonist activity of L-689,560.
General Protocol:
-
Cell Preparation:
-
Culture primary neurons (e.g., cortical or hippocampal neurons) or a cell line (e.g., HEK293 cells) transiently or stably expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A).
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Prepare intracellular (pipette) and extracellular solutions with appropriate ionic compositions. The extracellular solution should contain agonists (glutamate and glycine/D-serine) to activate the NMDA receptors.
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration on a selected cell.
-
Apply the agonist-containing extracellular solution to elicit an inward current mediated by NMDA receptors.
-
Once a stable baseline current is achieved, co-apply L-689,560 at various concentrations with the agonists.
-
Measure the reduction in the agonist-evoked current in the presence of L-689,560.
-
-
Data Analysis:
-
Construct a concentration-response curve by plotting the percentage of inhibition of the NMDA receptor current against the concentration of L-689,560.
-
From this curve, determine the IC₅₀ value for the functional inhibition of the NMDA receptor.
-
Conclusion
L-689,560 is a valuable pharmacological tool for studying the role of the glycine co-agonist site in NMDA receptor function and for investigating the physiological and pathological processes involving NMDA receptor-mediated neurotransmission. Its high potency and selectivity make it a standard antagonist for in vitro and in vivo studies. This technical guide provides a foundational understanding of its chemical and pharmacological properties, along with standardized experimental protocols, to aid researchers in their scientific endeavors.
References
- 1. biosynce.com [biosynce.com]
- 2. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. noveltyjournals.com [noveltyjournals.com]
- 5. Characterization of the binding of two novel glycine site antagonists to cloned NMDA receptors: evidence for two pharmacological classes of antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Early History of L-689,560: A Glycine Site NMDA Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-689,560, chemically identified as trans-2-Carboxy-5,7-dichloro-4-[[(phenylamino)carbonyl]amino]-1,2,3,4-tetrahydroquinoline, emerged from a focused drug discovery program in the early 1990s as a highly potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the strychnine-insensitive glycine co-agonist site. This technical guide provides a comprehensive overview of the discovery, synthesis, and foundational pharmacological characterization of L-689,560. It includes detailed experimental protocols for its synthesis and in vitro evaluation, a summary of its binding and functional antagonist activity, and a discussion of its significance in the exploration of NMDA receptor pharmacology. Visualizations of the NMDA receptor signaling pathway, the experimental workflow for receptor binding assays, and the logical progression of its discovery are provided to enhance understanding.
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, plays a pivotal role in excitatory neurotransmission, synaptic plasticity, and neuronal development.[1] Its overactivation, however, is implicated in a variety of neuropathological conditions, including epilepsy and ischemic brain damage, leading to excitotoxicity. The NMDA receptor is unique in its requirement for the binding of both glutamate and a co-agonist, typically glycine or D-serine, for channel activation.[1] The glycine binding site on the GluN1 subunit of the receptor thus presents an attractive target for therapeutic intervention, with the potential for a more modulatory and less disruptive pharmacological profile compared to antagonists targeting the glutamate binding site or the ion channel itself.
In the late 1980s and early 1990s, research efforts intensified to develop potent and selective antagonists for the NMDA receptor's glycine site. L-689,560 was discovered and characterized by a team at Merck Sharp and Dohme Research Laboratories as part of a program evolving from the lead compound 5,7-dichlorokynurenic acid.[1] This work culminated in the identification of L-689,560 as one of the most potent glycine site antagonists of its time.
Chemical Synthesis
The synthesis of L-689,560 (designated as compound 35 in the original publication by Leeson et al., 1992) involves a multi-step process starting from 2,4-dichloroaniline. The key steps are outlined below, based on the published methodology.[1]
Experimental Protocol: Synthesis of L-689,560
-
Preparation of Diethyl (2,4-dichloroanilino)methylenemalonate: 2,4-Dichloroaniline is reacted with diethyl ethoxymethylenemalonate and heated to yield the corresponding enamine.
-
Cyclization to Ethyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate: The enamine undergoes thermal cyclization in diphenyl ether to form the quinoline ring system.
-
Reduction to Ethyl 5,7-dichloro-1,2,3,4-tetrahydro-4-oxoquinoline-2-carboxylate: The quinoline is catalytically hydrogenated using platinum oxide to reduce the heterocyclic ring.
-
Formation of the Oxime: The 4-keto group is converted to an oxime by reaction with hydroxylamine hydrochloride.
-
Reduction to the Amine: The oxime is reduced to the corresponding amine using catalytic hydrogenation, yielding a mixture of cis and trans isomers.
-
Separation of Isomers: The cis and trans isomers of ethyl 5,7-dichloro-4-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate are separated by chromatography.
-
Urea Formation: The trans-amine isomer is reacted with phenyl isocyanate in acetonitrile to form the phenylurea derivative.
-
Hydrolysis to L-689,560: The ethyl ester is hydrolyzed using aqueous sodium hydroxide, followed by acidification to yield the final product, trans-2-Carboxy-5,7-dichloro-4-[[(phenylamino)carbonyl]amino]-1,2,3,4-tetrahydroquinoline (L-689,560).
In Vitro Pharmacology
L-689,560 was extensively characterized through in vitro assays to determine its binding affinity for the NMDA receptor glycine site and its functional antagonist activity.
Radioligand Binding Assays
The affinity of L-689,560 for the strychnine-insensitive glycine binding site was determined using a radioligand binding assay with [³H]glycine.
-
Membrane Preparation: Crude synaptic membranes are prepared from the cerebral cortex of male Sprague-Dawley rats. The tissue is homogenized in ice-cold 0.32 M sucrose, centrifuged, and the resulting pellet is resuspended in distilled water to lyse synaptosomes. The suspension is then centrifuged, and the final pellet is washed multiple times with Tris-HCl buffer and stored at -70°C.
-
Binding Assay: On the day of the experiment, the membranes are thawed and suspended in 50 mM Tris-acetate buffer (pH 7.4). The assay is performed in a final volume of 0.5 mL containing the membrane preparation, [³H]glycine (typically at a concentration of ~20 nM), and varying concentrations of the test compound (L-689,560).
-
Incubation: The mixture is incubated at 4°C for 10 minutes.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum. The filters are then washed rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled glycine (e.g., 1 mM). Specific binding is calculated by subtracting non-specific binding from total binding. IC₅₀ values are determined by non-linear regression analysis of the competition binding data.
Electrophysiology
The functional antagonist activity of L-689,560 was assessed by its ability to block NMDA-evoked responses in rat cortical slices.
-
Slice Preparation: Coronal slices (450 µm thick) of the rat cerebral cortex are prepared and maintained in an interface chamber superfused with artificial cerebrospinal fluid (aCSF) at 30°C.
-
Recording: Extracellular field potentials are recorded from the cortical surface.
-
NMDA Application: Depolarizations are induced by the application of NMDA (typically 100 µM) in the superfusing medium.
-
Antagonist Application: L-689,560 is applied in the superfusing medium at various concentrations, and its ability to block the NMDA-induced depolarization is measured.
-
Data Analysis: The antagonist dissociation constant (Kb) is calculated from the concentration-dependent reduction of the NMDA response.
Quantitative In Vitro Data
The following table summarizes the key in vitro pharmacological data for L-689,560.
| Assay | Parameter | Value | Reference |
| [³H]Glycine Binding | IC₅₀ | 7.4 nM | [1] |
| Rat Cortical Slice Electrophysiology | Kb | 130 nM | [1] |
In Vivo Pharmacology
While the primary literature extensively details the in vitro characterization of L-689,560, specific in vivo studies with this compound are less frequently reported in readily available literature. However, related glycine site antagonists have been evaluated in various animal models for their anticonvulsant and neuroprotective properties.
Anticonvulsant Activity
Glycine site antagonists have demonstrated efficacy in animal models of epilepsy. For instance, they have been shown to protect against audiogenic seizures in DBA-2 mice and against maximal electroshock (MES)-induced seizures.[2]
-
Animals: Male mice (e.g., CD-1 strain) are used.
-
Drug Administration: L-689,560 would be administered, typically intraperitoneally (i.p.), at various doses.
-
Seizure Induction: At a predetermined time after drug administration (e.g., 30 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension component of the seizure.
-
Data Analysis: The dose of the drug that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.
Neuroprotective Activity
The neuroprotective potential of glycine site antagonists has been investigated in models of cerebral ischemia, such as the gerbil model of global cerebral ischemia.
-
Animals: Mongolian gerbils are used due to their incomplete circle of Willis, which makes them susceptible to global cerebral ischemia upon bilateral common carotid artery occlusion.
-
Ischemia Induction: Under anesthesia, the common carotid arteries are occluded for a set period (e.g., 5 minutes).
-
Drug Administration: L-689,560 would be administered before or after the ischemic insult.
-
Reperfusion and Recovery: The arterial clips are removed to allow for reperfusion, and the animals are allowed to recover.
-
Assessment of Neuronal Damage: After a survival period (e.g., 7 days), the brains are processed for histological analysis. Neuronal damage, particularly in the vulnerable CA1 region of the hippocampus, is quantified.
-
Data Analysis: The extent of neuroprotection is determined by comparing the neuronal survival in drug-treated animals to that in vehicle-treated controls.
Pharmacokinetics and Clinical Development
Detailed pharmacokinetic data for L-689,560 is not widely published in the public domain. The development of many NMDA receptor antagonists, including those acting at the glycine site, was hampered by unfavorable side-effect profiles or poor pharmacokinetic properties. Despite the high in vitro potency of compounds like L-689,560, many failed to translate this into a viable therapeutic agent. There is no evidence to suggest that L-689,560 entered clinical trials.
Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA receptor activation and downstream signaling pathways.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for the [³H]glycine radioligand binding assay.
Logical Progression of Discovery
Caption: Logical workflow of the discovery of L-689,560.
Conclusion
The discovery of L-689,560 was a significant milestone in the field of NMDA receptor pharmacology. It demonstrated that high-potency antagonists for the glycine co-agonist site could be developed through rational drug design based on a lead compound. The detailed structure-activity relationships established during its development provided valuable insights into the pharmacophore of the glycine binding site. Although L-689,560 did not progress to clinical use, it has remained a valuable research tool for elucidating the role of the NMDA receptor in various physiological and pathological processes. The methodologies developed for its synthesis and evaluation have also informed subsequent drug discovery efforts targeting this important receptor.
References
An In-depth Technical Guide to L-689,560's Role in Studying Glutamatergic Neurotransmission
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamatergic neurotransmission, primarily mediated by the N-methyl-D-aspartate (NMDA) receptor, is fundamental to synaptic plasticity, learning, and memory.[1] Dysregulation of this system is implicated in numerous neurological and psychiatric disorders. L-689,560 has emerged as a critical pharmacological tool for dissecting the function of the glutamatergic system. It is a potent, selective, and competitive antagonist of the NMDA receptor, acting at the strychnine-insensitive glycine co-agonist binding site on the GluN1 subunit.[2][3][4] This guide provides a comprehensive technical overview of L-689,560, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its application, and its utility in elucidating the complexities of glutamatergic signaling.
Introduction to L-689,560
L-689,560, chemically identified as trans-2-Carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline, is a highly potent and selective antagonist for the glycine binding site on the NMDA receptor. The NMDA receptor is a unique ligand-gated ion channel that requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit for activation.[5][6] By competitively blocking the glycine binding site, L-689,560 prevents the conformational changes necessary for channel opening, thereby inhibiting ion flux (Ca²⁺, Na⁺, K⁺) and subsequent downstream signaling cascades.[7] This specificity makes L-689,560 an invaluable tool for isolating and studying the role of the glycine co-agonist site in NMDA receptor function and glutamatergic neurotransmission.
Mechanism of Action
The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits.[6] For the ion channel to open, two distinct events must occur simultaneously:
-
Glutamate Binding: The primary excitatory neurotransmitter, glutamate, must bind to its recognition site on the GluN2 subunits.
-
Co-agonist Binding: Glycine or D-serine must bind to the co-agonist site on the GluN1 subunits.
L-689,560 exerts its inhibitory effect by competing directly with glycine and D-serine at the GluN1 binding site.[4] As a competitive antagonist, its efficacy is dependent on the relative concentrations of the antagonist (L-689,560) and the agonist (glycine/D-serine). This competitive interaction allows for precise modulation of NMDA receptor activity in experimental settings.
References
- 1. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structural insights into NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Research Applications of L-689,560: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-689,560 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine co-agonist binding site on the GluN1 subunit.[1][2] This competitive antagonism at a crucial regulatory site makes L-689,560 an invaluable tool in preclinical research for elucidating the multifaceted roles of NMDA receptor signaling in both physiological and pathological processes. Its high affinity and specificity have enabled researchers to dissect the involvement of NMDA receptors in synaptic plasticity, excitotoxicity, and various neurological disorders. This technical guide provides an in-depth overview of the preclinical applications of L-689,560, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.
Core Properties of L-689,560
| Property | Value | Reference |
| Chemical Name | trans-4-((Phenylamino)carbonyl)-2,3,4,5-tetrahydro-2-carboxy-5,7-dichloro-4-quinolinecarboxylic acid | |
| Molecular Weight | 380.23 g/mol | |
| Solubility | Soluble in DMSO and ethanol |
Quantitative Data: Binding Affinity and Potency
The efficacy of L-689,560 as an NMDA receptor antagonist has been quantified through various in vitro assays. The following tables summarize key binding affinity (Kd, Ki) and functional potency (IC50) values.
Table 1: Radioligand Binding Affinity of L-689,560
| Radioligand | Preparation | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| [³H]L-689,560 | Rat cortical membranes | 2.97 | 4.15 | [3] |
Table 2: Competitive Binding Affinity (Ki) of L-689,560
| Radioligand | Preparation | Ki (nM) | Reference |
| [³H]Glycine | Rat brain membranes | 5.8 | [4] |
| [³H]MDL 105,519 | Recombinant human NR1/NR2A | 5.4 | [4] |
Table 3: Functional Potency (IC50) of L-689,560
| Assay | Preparation | Agonist | IC50 (µM) | Reference |
| Whole-cell patch clamp | Cultured rat cortical neurons | NMDA (200 µM) + Glycine (1 µM) | 0.027 | [5] |
Signaling Pathways and Mechanism of Action
L-689,560 exerts its effects by competitively inhibiting the binding of the co-agonist glycine (or D-serine) to the GluN1 subunit of the NMDA receptor. This action prevents the conformational change required for channel opening, even in the presence of the primary agonist, glutamate. The resulting blockade of ion influx, primarily Ca²⁺, has significant downstream consequences on intracellular signaling cascades.
Preclinical Research Applications and Experimental Protocols
L-689,560 is a versatile tool employed in a range of preclinical research areas. Below are detailed protocols for some of its key applications.
Radioligand Binding Assays
These assays are fundamental for characterizing the affinity of L-689,560 for the NMDA receptor.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Dissect the brain region of interest (e.g., rat cortex or hippocampus) on ice.
-
Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled glycine (1 mM, for non-specific binding) or varying concentrations of L-689,560.
-
50 µL of [³H]glycine (e.g., 10 nM final concentration).
-
100 µL of the membrane preparation (approximately 100-200 µg of protein).
-
-
Incubate the plate at 4°C for 30 minutes.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of L-689,560.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Studies
Whole-cell patch-clamp recordings are used to assess the functional antagonism of NMDA receptor-mediated currents by L-689,560.
Detailed Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Preparation:
-
Prepare primary neuronal cultures (e.g., from embryonic rat hippocampus or cortex) or use a suitable cell line expressing NMDA receptors.
-
Plate the cells on coverslips for recording.
-
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4).
-
Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration on a selected neuron.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward NMDA receptor-mediated current.
-
After establishing a stable baseline response, co-apply L-689,560 at various concentrations (e.g., 10 nM to 10 µM) with the agonists.[6]
-
Record the inhibition of the NMDA receptor-mediated current.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of different concentrations of L-689,560.
-
Construct a concentration-response curve by plotting the percentage of inhibition against the log concentration of L-689,560.
-
Determine the IC50 value from this curve.
-
In Vivo Neuroprotection Studies
L-689,560 has been investigated for its neuroprotective effects in animal models of excitotoxic injury, such as stroke.
Detailed Protocol: Middle Cerebral Artery Occlusion (MCAO) Model of Stroke in Rats
-
Animal Model:
-
Use adult male Sprague-Dawley rats (250-300 g).
-
Induce focal cerebral ischemia by MCAO, for example, using the intraluminal filament technique.
-
-
Drug Administration:
-
Administer L-689,560 (e.g., 0.1 mg/100 g) via intraperitoneal (i.p.) injection 30 minutes prior to the ischemic insult.[6]
-
-
Assessment of Neuroprotection:
-
After a defined period of reperfusion (e.g., 24 hours), euthanize the animals.
-
Remove the brains and section them.
-
Stain the brain sections with a marker for infarct volume, such as 2,3,5-triphenyltetrazolium chloride (TTC).
-
Quantify the infarct volume and compare it between vehicle-treated and L-689,560-treated animals.
-
Behavioral tests (e.g., neurological deficit scores, rotarod test) can also be performed before and after the ischemic insult to assess functional recovery.
-
Studies on Synaptic Plasticity (Long-Term Potentiation)
L-689,560 is used to confirm the NMDA receptor dependence of long-term potentiation (LTP), a cellular correlate of learning and memory.
Detailed Protocol: Inhibition of Hippocampal LTP
-
Slice Preparation:
-
Prepare 400 µm thick transverse hippocampal slices from a rat brain in ice-cold artificial cerebrospinal fluid (aCSF).
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to a recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for at least 20 minutes by stimulating at a low frequency (e.g., 0.05 Hz).
-
-
LTP Induction and Drug Application:
-
Bath apply L-689,560 (e.g., 10 µM) to the slice for at least 20 minutes before LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds).
-
Continue to record fEPSPs for at least 60 minutes after HFS in the presence of L-689,560.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the magnitude of potentiation at 60 minutes post-HFS in slices treated with L-689,560 to control slices that received HFS in the absence of the drug. A significant reduction or complete block of potentiation in the presence of L-689,560 confirms the NMDA receptor-dependence of LTP.
-
Conclusion
L-689,560 remains a cornerstone pharmacological tool for the preclinical investigation of NMDA receptor function. Its high potency and selectivity for the glycine binding site on the GluN1 subunit allow for precise modulation of NMDA receptor activity. The data and protocols presented in this guide highlight its utility in a variety of experimental paradigms, from fundamental receptor characterization to in vivo models of neurological disease. As research into the complexities of glutamatergic neurotransmission continues, L-689,560 will undoubtedly continue to be an essential compound in the arsenal of neuroscientists and drug development professionals.
References
- 1. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
L-689,560: A Technical Guide for its Application in Preclinical Models of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-689,560 is a potent and highly selective competitive antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. Its utility as a pharmacological tool has been extensively documented in in vitro studies, where it has been instrumental in elucidating the role of the glycine site in NMDA receptor function. While the therapeutic potential of NMDA receptor antagonists in various neurological disorders is an area of active investigation, comprehensive in vivo data detailing the effects of L-689,560 in animal models of these conditions remains limited in publicly accessible literature. This technical guide synthesizes the available information on L-689,560, its mechanism of action, and provides a framework for its potential application in preclinical research. We present detailed experimental protocols for relevant animal models of neurological disorders where a glycine site antagonist like L-689,560 could be investigated for its neuroprotective or therapeutic effects. Furthermore, we include visualizations of key signaling pathways and experimental workflows to aid in the design and interpretation of such studies.
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in the pathophysiology of a wide range of neurological disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases such as Alzheimer's and Huntington's disease. This excitotoxic cascade, primarily mediated by excessive calcium influx through the NMDA receptor channel, leads to neuronal damage and death.
The NMDA receptor possesses a unique requirement for the binding of two distinct agonists for its activation: glutamate and a co-agonist, typically glycine or D-serine. The glycine binding site, located on the GluN1 subunit, represents a critical regulatory site. Antagonism of this site offers a potential therapeutic strategy to modulate NMDA receptor activity and mitigate excitotoxicity without completely blocking the receptor's function, a concern with antagonists targeting the glutamate binding site or the ion channel pore.
L-689,560, with its high affinity and selectivity for the glycine site, is a valuable research tool for investigating the therapeutic potential of this mechanism. This guide provides a comprehensive overview of its properties and outlines methodologies for its evaluation in relevant preclinical models.
Mechanism of Action of L-689,560
L-689,560 acts as a competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.[1] By binding to this site, it prevents the necessary co-agonist binding of glycine or D-serine, thereby inhibiting the opening of the ion channel even in the presence of glutamate. This action effectively dampens NMDA receptor-mediated neurotransmission and the subsequent intracellular signaling cascades.
Potential Applications in Neurological Disorder Models
While specific in vivo studies using L-689,560 in animal models of neurological disorders are not extensively reported in the literature, its mechanism of action strongly suggests its potential utility in conditions where NMDA receptor-mediated excitotoxicity is a key pathological feature. Below are detailed experimental protocols for models where L-689,560 could be evaluated.
Epilepsy
Rationale: Overactivation of NMDA receptors contributes to the generation and spread of seizure activity. Glycine site antagonists have been shown to possess anticonvulsant properties.
Suggested Experimental Models:
-
Maximal Electroshock (MES) Seizure Model: A widely used screening test for generalized tonic-clonic seizures.
-
Pentylenetetrazol (PTZ)-Induced Seizure Model: A model for generalized myoclonic and clonic seizures.
-
Kainic Acid-Induced Seizure Model: A model that can induce status epilepticus and subsequent temporal lobe epilepsy.
Table 1: Proposed Experimental Design for L-689,560 in Seizure Models
| Parameter | Maximal Electroshock (MES) | Pentylenetetrazol (PTZ) | Kainic Acid |
| Animal Species | Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley) | Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley) | Rat (e.g., Sprague-Dawley) |
| L-689,560 Administration | Intraperitoneal (i.p.) or Intracerebroventricular (i.c.v.) | Intraperitoneal (i.p.) or Intracerebroventricular (i.c.v.) | Intraperitoneal (i.p.) or Intracerebroventricular (i.c.v.) |
| Dosage Range (suggested) | 1 - 30 mg/kg (i.p.); 0.1 - 10 nmol (i.c.v.) | 1 - 30 mg/kg (i.p.); 0.1 - 10 nmol (i.c.v.) | 1 - 30 mg/kg (i.p.); 0.1 - 10 nmol (i.c.v.) |
| Pre-treatment Time | 30-60 minutes prior to seizure induction | 30-60 minutes prior to PTZ administration | 30-60 minutes prior to Kainic Acid administration |
| Seizure Induction | Corneal or auricular electrical stimulation | Subcutaneous or intraperitoneal injection of PTZ | Systemic or intrahippocampal injection of kainic acid |
| Outcome Measures | Abolition of hindlimb tonic extension | Latency to and duration of seizures (myoclonic, clonic, tonic-clonic), seizure score (e.g., Racine scale), mortality rate | Seizure severity (Racine scale), duration of status epilepticus, latency to spontaneous recurrent seizures, neuronal damage assessment (histology) |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
-
Animals: Adult male C57BL/6 mice (20-25 g).
-
Drug Preparation: Dissolve L-689,560 in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).
-
Drug Administration: Administer L-689,560 or vehicle (i.p.) 30 minutes before the electrical stimulation.
-
Seizure Induction: Deliver a constant current electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the percentage of animals protected from tonic hindlimb extension in each treatment group. Calculate the ED50 (the dose that protects 50% of the animals).
Ischemic Stroke
Rationale: Excitotoxicity is a major contributor to neuronal damage in the ischemic penumbra following a stroke. Glycine site antagonists have shown neuroprotective effects in models of cerebral ischemia.
Suggested Experimental Model:
-
Middle Cerebral Artery Occlusion (MCAO): A widely used model of focal cerebral ischemia that mimics human stroke.
Table 2: Proposed Experimental Design for L-689,560 in a Stroke Model
| Parameter | Middle Cerebral Artery Occlusion (MCAO) |
| Animal Species | Rat (e.g., Sprague-Dawley) or Mouse (e.g., C57BL/6) |
| L-689,560 Administration | Intravenous (i.v.) or Intracerebroventricular (i.c.v.) |
| Dosage Range (suggested) | 1 - 10 mg/kg (i.v.); 0.1 - 10 nmol (i.c.v.) |
| Treatment Time | Pre-ischemia, during ischemia, or post-ischemia (reperfusion) |
| Ischemia Induction | Intraluminal filament method to occlude the MCA for a defined period (e.g., 60-90 minutes) followed by reperfusion. |
| Outcome Measures | Infarct volume (TTC staining), neurological deficit score, behavioral tests (e.g., rotarod, cylinder test), histological analysis of neuronal damage. |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO)
-
Animals: Adult male Sprague-Dawley rats (250-300 g).
-
Anesthesia: Anesthetize the rat with isoflurane.
-
Surgical Procedure:
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Insert a nylon monofilament suture into the ICA and advance it to the origin of the middle cerebral artery (MCA) to induce occlusion.
-
-
Ischemia Duration: Maintain the occlusion for 90 minutes.
-
Reperfusion: Withdraw the filament to allow reperfusion.
-
Drug Administration: Administer L-689,560 or vehicle (i.v.) at the onset of reperfusion.
-
Post-operative Care: Provide post-operative care, including temperature maintenance and hydration.
-
Outcome Assessment: 24 hours after MCAO, assess neurological deficits. Subsequently, sacrifice the animals and determine the infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
References
L-689,560: A Technical Guide to its Application in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Core Summary
L-689,560 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine co-agonist binding site on the GluN1 subunit.[1] This property makes it an invaluable tool for dissecting the molecular mechanisms underlying synaptic plasticity, particularly long-term potentiation (LTP) and long-term depression (LTD), phenomena widely considered to be the cellular basis of learning and memory. By competitively inhibiting the binding of glycine or D-serine, L-689,560 effectively prevents the conformational changes required for NMDA receptor channel opening, thereby blocking the influx of Ca²⁺ that is critical for the induction of many forms of synaptic plasticity. This technical guide provides an in-depth overview of the use of L-689,560 in synaptic plasticity studies, including quantitative data on its effects, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of Glycine Site Antagonism on Synaptic Plasticity
The following tables summarize the quantitative effects of NMDA receptor glycine site antagonists, including L-689,560 and structurally similar compounds, on long-term potentiation. These data are compiled from various studies and are intended to provide a comparative overview for experimental design.
| Antagonist | Concentration | Preparation | Induction Protocol | Effect on LTP | Reference |
| L-689,560 | 60 µM | Hippocampal CA1 Neurons | Glycine (0.6 mM) Application | Complete abolishment of Gly-LTPNMDA (0.89 ± 0.13 vs. baseline) | [1] |
| 7-Chlorokynurenic Acid | 10 µM | Rat Hippocampal Slices | High-Frequency Stimulation (HFS) | Significant depression of LTP | [2] |
| 7-Chlorokynurenic Acid | 20 µM | Rat Hippocampal Slices | Pairing of EPSPs with postsynaptic depolarization | Reversal of LTP to LTD | [3] |
Note: Data for 7-Chlorokynurenic Acid, another potent glycine site antagonist, is included to provide a broader context for the effects of this class of compounds on LTP. The magnitude of LTP inhibition is dose-dependent.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of LTP in Hippocampal Slices with L-689,560
This protocol outlines the general steps for investigating the effect of L-689,560 on LTP in acute hippocampal slices using whole-cell patch-clamp electrophysiology.
1. Slice Preparation:
-
Anesthetize and decapitate a young adult rodent (e.g., P21-P35 rat or mouse).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution. The composition of the cutting solution is optimized to reduce excitotoxicity during slicing.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber containing standard aCSF and allow them to recover for at least 1 hour at 32-34°C, followed by storage at room temperature.
2. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Visualize CA1 pyramidal neurons using differential interference contrast (DIC) optics.
-
Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron using a borosilicate glass pipette (3-5 MΩ) filled with an internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 phosphocreatine, 5 QX-314, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.2-7.3 and osmolarity to 290-300 mOsm.
-
Voltage-clamp the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs).
3. Experimental Procedure:
-
Place a stimulating electrode in the Schaffer collateral pathway to evoke synaptic responses in the recorded CA1 neuron.
-
Record a stable baseline of EPSCs for 10-20 minutes by delivering single stimuli every 20 seconds.
-
To investigate the effect of L-689,560, bath-apply the desired concentration (e.g., 10-60 µM) for a pre-incubation period of 10-20 minutes before LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.
-
Continue recording EPSCs for at least 60 minutes post-induction to monitor the potentiation of the synaptic response.
-
A control group of slices should be subjected to the same protocol without the application of L-689,560.
4. Data Analysis:
-
Measure the amplitude or slope of the evoked EPSCs.
-
Normalize the data to the average baseline response.
-
Compare the magnitude of LTP between the control and L-689,560 treated groups using appropriate statistical tests.
Mandatory Visualizations
Signaling Pathways
Caption: NMDA Receptor Signaling Pathway and the Action of L-689,560.
Experimental Workflow
Caption: Experimental Workflow for Investigating L-689,560 Effects on LTP.
Logical Relationship
Caption: Logical Flow of L-689,560's Mechanism in Inhibiting LTP.
References
- 1. Glycine transporter type 1 blockade changes NMDA receptor-mediated responses and LTP in hippocampal CA1 pyramidal cells by altering extracellular glycine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the glycine site in the NMDA receptor is necessary for the induction of LTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term recording of LTP in cultured hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro HIV-1 Protease Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the in vitro assessment of compounds as potential inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) protease. HIV-1 protease is an essential enzyme for the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1] Inhibition of this enzyme renders the resulting virions non-infectious, making it a critical target for antiretroviral therapy.[1][2] The following protocols are based on established fluorogenic assays and are designed for high-throughput screening and detailed kinetic analysis of potential inhibitors.
Important Note on L-689,560: The compound L-689,560 is a well-characterized and potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the glycine binding site of the GluN1 subunit. It is widely utilized as a tool in neuroscience research to study NMDA receptor function. Extensive literature searches did not yield any evidence of L-689,560 having been evaluated as an inhibitor of HIV-1 protease. Therefore, the following protocol is a general guideline for testing any compound of interest for HIV-1 protease inhibitory activity.
Principle of the Assay
The most common in vitro method for assessing HIV-1 protease activity is a fluorescence resonance energy transfer (FRET) assay.[3] This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time. The rate of this fluorescence increase is directly proportional to the protease activity.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Recombinant HIV-1 Protease | AnaSpec, Inc. | 72028 |
| Fluorogenic HIV-1 Protease Substrate | AnaSpec, Inc. | AS-60560 |
| Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5) | Sigma-Aldrich | S7670 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well or 384-well black, flat-bottom plates | Corning | 3571 |
| Fluorescence Microplate Reader | Various | N/A |
| Test Compound (e.g., L-689,560) | Tocris Bioscience | 1066 |
| Positive Control Inhibitor (e.g., Pepstatin A) | Sigma-Aldrich | P5318 |
Experimental Protocols
Protocol 1: Screening for HIV-1 Protease Inhibition
This protocol is designed for the initial screening of a compound to determine if it exhibits inhibitory activity against HIV-1 protease.
1. Preparation of Reagents:
-
Assay Buffer: Prepare a solution of 50 mM sodium acetate, pH 5.5.
-
Working Assay Buffer: On the day of the experiment, add DTT to the Assay Buffer to a final concentration of 1 mM.
-
HIV-1 Protease Stock Solution: Reconstitute lyophilized HIV-1 protease in Assay Buffer to a stock concentration of 1 µM. Aliquot and store at -80°C.
-
Substrate Stock Solution: Reconstitute the fluorogenic substrate in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound (e.g., L-689,560) in DMSO.
-
Positive Control Stock Solution: Prepare a 1 mM stock solution of Pepstatin A in DMSO.
2. Assay Procedure:
-
Prepare Serial Dilutions of the Test Compound: In a separate 96-well plate, perform serial dilutions of the 10 mM test compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 1 nM).
-
Set up the Assay Plate: To a 96-well black plate, add the following to each well:
-
Test Wells: 2 µL of diluted test compound.
-
Positive Control Wells: 2 µL of diluted Pepstatin A.
-
Negative Control (No Inhibitor) Wells: 2 µL of DMSO.
-
Blank (No Enzyme) Wells: 2 µL of DMSO.
-
-
Add HIV-1 Protease: Add 88 µL of Working Assay Buffer containing HIV-1 protease (final concentration, e.g., 10 nM) to all wells except the blank wells. To the blank wells, add 88 µL of Working Assay Buffer without the enzyme.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate the Reaction: Add 10 µL of the fluorogenic substrate (final concentration, e.g., 10 µM) to all wells.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity (e.g., Excitation/Emission = 340/490 nm, specific wavelengths will depend on the substrate used) every minute for 30-60 minutes at 37°C using a fluorescence microplate reader.
3. Data Analysis:
-
Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the background fluorescence from the blank wells.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
-
Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Protocol 2: Determination of Ki (Inhibition Constant)
For compounds that show significant inhibition in the screening assay, a more detailed kinetic analysis is required to determine the inhibition constant (Ki) and the mechanism of inhibition.
1. Assay Setup:
This experiment is set up as a matrix, varying the concentrations of both the substrate and the inhibitor.
-
Prepare serial dilutions of the test compound as described in Protocol 1.
-
Prepare serial dilutions of the fluorogenic substrate in Working Assay Buffer.
-
In a 96-well black plate, set up reactions containing a range of final substrate concentrations and a range of final inhibitor concentrations.
-
Follow the same pre-incubation and reaction initiation steps as in Protocol 1.
2. Data Analysis:
-
Determine the initial reaction velocities for all combinations of substrate and inhibitor concentrations.
-
Analyze the data using graphical methods such as a Lineweaver-Burk plot (double reciprocal plot of 1/velocity versus 1/[substrate]) or by non-linear regression analysis fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive).
-
The Ki value can be determined from these analyses.
Data Presentation
Table 1: Example Data Layout for IC50 Determination of a Test Compound
| Compound Concentration (µM) | Average Reaction Velocity (RFU/min) | % Inhibition |
| 100 | 50.2 | 95.0 |
| 30 | 150.6 | 85.0 |
| 10 | 401.5 | 60.0 |
| 3 | 702.6 | 30.0 |
| 1 | 903.4 | 10.0 |
| 0.3 | 983.7 | 2.0 |
| 0 (No Inhibitor) | 1004.2 | 0.0 |
| Blank (No Enzyme) | 10.5 | N/A |
Table 2: Summary of Inhibitory Potency
| Compound | IC50 (µM) | Ki (nM) | Mechanism of Inhibition |
| Test Compound X | [Calculated Value] | [Calculated Value] | [Determined from Kinetic Studies] |
| Pepstatin A (Control) | ~0.1 | ~1 | Competitive |
Visualization of Experimental Workflow
Caption: Workflow for HIV-1 Protease Inhibition Screening.
Signaling Pathway Context
While L-689,560's established mechanism involves the glutamatergic signaling pathway in the central nervous system, its hypothetical inhibition of HIV-1 protease would occur within the context of the viral life cycle.
Caption: Role of HIV-1 Protease in the Viral Life Cycle and Point of Inhibition.
References
- 1. Beyond Inhibition: A Novel Strategy of Targeting HIV-1 Protease to Eliminate Viral Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of Human Immunodeficiency Virus Type 1 Protease Inhibitors against the Initial Autocleavage in Gag-Pol Polyprotein Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols for L-689,560 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-689,560 is a potent and selective antagonist for the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its high affinity and specificity make its radiolabeled form, [³H]L-689,560, an invaluable tool for characterizing the glycine site of the NMDA receptor complex. This document provides detailed protocols for a competitive radioligand binding assay using [³H]L-689,560 with rat brain membranes, a common methodology in neuropharmacology and drug discovery for screening and characterizing compounds that modulate NMDA receptor function.
The NMDA receptor, a key player in excitatory synaptic transmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. The glycine binding site represents a critical target for therapeutic intervention in a variety of neurological and psychiatric disorders. Therefore, assays to identify and characterize ligands that interact with this site are of significant interest.
Signaling Pathway of the NMDA Receptor
The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for dual agonists—glutamate and a co-agonist (glycine or D-serine)—for activation. Upon binding of both agonists and subsequent membrane depolarization to relieve magnesium (Mg²⁺) block, the channel opens, allowing for the influx of calcium (Ca²⁺) and sodium (Na⁺) ions and the efflux of potassium (K⁺) ions. The resulting increase in intracellular Ca²⁺ concentration triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory. L-689,560 acts as a competitive antagonist at the glycine binding site on the GluN1 subunit, thereby preventing channel activation.
Figure 1: Simplified signaling pathway of the NMDA receptor, illustrating the binding of agonists and the antagonistic action of L-689,560.
Quantitative Data Summary
The following tables summarize the binding affinity of L-689,560 for the NMDA receptor glycine site.
Table 1: Binding Affinity of [³H]L-689,560 to Rat Brain Membranes
| Parameter | Value | Tissue Source | Reference |
| Kd | 2.97 nM | Rat Cortex/Hippocampus P2 Membranes | [3] |
| Bmax | 4.15 pmol/mg protein | Rat Cortex/Hippocampus P2 Membranes | [3] |
| Kd (solubilized) | 8.8 ± 1.9 nM | Solubilized Rat Brain | [4] |
Table 2: Inhibitory Potency (IC₅₀) of L-689,560 at Recombinant NMDA Receptors
| Receptor Subtype | IC₅₀ (µM) | Experimental Conditions | Reference |
| GluN1/2A | 0.25 ± 0.01 | Activated by 10 µM glycine | [5] |
| GluN1FA+TL/3A | 0.077 ± 0.01 | Activated by 30 µM glycine | [5] |
Experimental Protocols
Protocol 1: Preparation of Rat Brain Membranes
This protocol describes the preparation of a crude synaptosomal membrane fraction (P2) from rat brain tissue, which is enriched in NMDA receptors.
Materials:
-
Whole rat brains (cortex and hippocampus recommended)
-
Ice-cold Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4
-
Protease inhibitor cocktail
-
Ice-cold Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Spectrophotometer for protein quantification (e.g., BCA assay)
Procedure:
-
Dissect rat cortex and hippocampus on ice.
-
Homogenize the tissue in 20 volumes of ice-cold Lysis Buffer containing a protease inhibitor cocktail using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.
-
Carefully collect the supernatant and centrifuge it at 20,000 x g for 10 minutes at 4°C to pellet the crude membrane fraction.
-
Discard the supernatant, resuspend the pellet in fresh, ice-cold Lysis Buffer, and centrifuge again at 20,000 x g for 10 minutes at 4°C.
-
Repeat the wash step (step 5) one more time to ensure the removal of endogenous glycine.
-
Resuspend the final pellet in Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Aliquot the membrane suspension and store at -80°C until use.
Figure 2: Workflow for the preparation of rat brain membranes for use in the radioligand binding assay.
Protocol 2: [³H]L-689,560 Competitive Radioligand Binding Assay
This protocol details a filtration-based competitive binding assay to determine the affinity of unlabeled test compounds for the NMDA receptor glycine site.
Materials:
-
Prepared rat brain membranes
-
[³H]L-689,560 radioligand
-
Unlabeled L-689,560 or another high-affinity glycine site ligand (for non-specific binding determination)
-
Unlabeled test compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
On the day of the assay, thaw the rat brain membrane aliquots on ice and resuspend them in Assay Buffer to a final concentration of approximately 50-120 µg of protein per well.
-
Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.
-
In a 96-well microplate, set up the assay in a final volume of 250 µL per well as follows:
-
Total Binding: 50 µL of [³H]L-689,560 (at a final concentration of ~1 nM), 50 µL of Assay Buffer, and 150 µL of the membrane suspension.
-
Non-Specific Binding (NSB): 50 µL of [³H]L-689,560, 50 µL of a saturating concentration of unlabeled glycine site ligand (e.g., 10 µM glycine or 1 µM unlabeled L-689,560), and 150 µL of the membrane suspension.
-
Competitive Binding: 50 µL of [³H]L-689,560, 50 µL of the test compound dilution, and 150 µL of the membrane suspension.
-
-
Incubate the plate at 4°C for 120 minutes or at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with 3-4 volumes of ice-cold Wash Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (cpm) from the total binding (cpm).
-
For competitive binding, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Figure 3: Step-by-step workflow of the [³H]L-689,560 competitive radioligand binding assay.
Concluding Remarks
The protocols and data presented provide a comprehensive guide for utilizing [³H]L-689,560 in radioligand binding assays to investigate the glycine site of the NMDA receptor. Adherence to these detailed procedures will enable researchers to obtain reliable and reproducible data for the screening and characterization of novel therapeutic agents targeting this important receptor. It is crucial to meticulously remove endogenous glycine during membrane preparation to ensure accurate binding measurements.[4] The high specificity and affinity of L-689,560 make it a superior radioligand for these studies.[3]
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the binding of [3H]L-689,560, an antagonist for the glycine site on the N-methyl-D-aspartate receptor, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the solubilized NMDA receptor complex from rat brain with [3H]L-689,560, a glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for L-689,560 in NMDA Receptor Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-689,560, a potent and selective antagonist for the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate the effective use of this compound in research and drug development.
Introduction to L-689,560
L-689,560 is a highly potent and selective competitive antagonist at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[1][2] Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of NMDA receptor signaling. By blocking the glycine co-agonist site, L-689,560 effectively inhibits NMDA receptor activation, which requires the simultaneous binding of both glutamate and a co-agonist (glycine or D-serine).[3] This compound has been instrumental in elucidating the downstream consequences of NMDA receptor blockade and has shown efficacy in animal models of neurological disorders, such as epilepsy.[4][5][6]
Quantitative Data Summary
The following tables summarize the binding affinity and effective concentrations of L-689,560 from various in vitro studies.
Table 1: Radioligand Binding Data for L-689,560
| Parameter | Value | Species | Tissue/Cell Preparation | Radioligand | Reference |
| Kd | 2.97 nM | Rat | Cortex/Hippocampus P2 Membranes | [3H]L-689,560 | [1] |
| Bmax | 4.15 pmol/mg protein | Rat | Cortex/Hippocampus P2 Membranes | [3H]L-689,560 | [1] |
| Kd | 1.99 nM | Rat | Cortex/Hippocampus P2 Membranes | [3H]L-689,560 | |
| Kd (in presence of 100 µM spermine) | 4.03 nM | Rat | Cortex/Hippocampus P2 Membranes | [3H]L-689,560 |
Table 2: Effective Concentrations of L-689,560 in Functional Assays
| Assay Type | Concentration | Cell Type/Preparation | Effect | Reference |
| Electrophysiology | 10 µM | Rat Solitary Tract Nucleus Neurons | Blockade of NMDA component of EPSC | [7] |
| Cell-based Assay | 1 µM | HEK293 cells expressing NMDA receptors | Prevention of glycine-primed NMDA receptor endocytosis |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for the NMDA receptor glycine site using [3H]L-689,560.
Materials:
-
Rat cortical membranes (P2 fraction)
-
[3H]L-689,560
-
Unlabeled L-689,560 (for non-specific binding)
-
Test compounds
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold sucrose buffer and perform differential centrifugation to obtain the P2 membrane fraction. Resuspend the final pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of [3H]L-689,560 (final concentration ~1-3 nM), 50 µL of binding buffer, and 100 µL of membrane suspension (50-100 µg protein).
-
Non-specific Binding: 50 µL of [3H]L-689,560, 50 µL of unlabeled L-689,560 (final concentration ~10 µM), and 100 µL of membrane suspension.
-
Competition: 50 µL of [3H]L-689,560, 50 µL of test compound at various concentrations, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 4°C for 120 minutes to reach equilibrium.[1]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]L-689,560 and Kd is its dissociation constant (approximately 2.97 nM).[1]
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the use of L-689,560 to block NMDA receptor-mediated currents in cultured neurons or brain slices.
Materials:
-
Cultured neurons or acute brain slices (e.g., hippocampus)
-
Artificial cerebrospinal fluid (aCSF) for brain slices or extracellular solution (ECS) for cultured neurons
-
Internal solution for patch pipette
-
L-689,560 stock solution (e.g., in DMSO)
-
NMDA and glycine
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipettes
Procedure:
-
Preparation: Prepare acute brain slices or cultured neurons according to standard laboratory protocols. Place the preparation in the recording chamber and perfuse with aCSF or ECS.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.
-
Obtain Whole-Cell Configuration: Under visual guidance (e.g., DIC microscopy), approach a neuron with the patch pipette and form a gigaohm seal. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Record Baseline NMDA Currents: Clamp the cell at a holding potential of -70 mV. To isolate NMDA receptor currents, use a Mg2+-free aCSF/ECS or depolarize the cell to +40 mV to relieve the Mg2+ block. Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward (at -70 mV in Mg2+-free solution) or outward (at +40 mV) current. Record several stable baseline responses.
-
Application of L-689,560: Perfuse the recording chamber with aCSF/ECS containing the desired concentration of L-689,560 (e.g., 1-10 µM) for several minutes to allow for equilibration.[7]
-
Record Blocked NMDA Currents: While continuing to perfuse with L-689,560, re-apply the NMDA and glycine solution. Record the resulting current, which should be significantly reduced in amplitude.
-
Washout: Perfuse the chamber with aCSF/ECS without L-689,560 to wash out the antagonist and observe any recovery of the NMDA receptor-mediated current.
-
Data Analysis: Measure the peak amplitude of the NMDA currents before, during, and after the application of L-689,560. Calculate the percentage of inhibition caused by L-689,560.
References
- 1. Characterization of the binding of [3H]L-689,560, an antagonist for the glycine site on the N-methyl-D-aspartate receptor, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modulation of NMDA receptors by glycine--introduction to some basic aspects and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vivo experimental models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Administration of L-689,560 via Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-689,560 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the strychnine-insensitive glycine co-agonist binding site on the GluN1 subunit. Its high affinity and selectivity make it a valuable pharmacological tool for investigating the role of the NMDA receptor glycine site in various physiological and pathological processes in the central nervous system. In vivo microdialysis is a widely used technique to monitor the levels of endogenous substances in the extracellular fluid of living animals and to locally administer pharmacological agents to discrete brain regions. The combination of L-689,560 administration via reverse microdialysis allows for the precise investigation of its effects on neurotransmission in a localized and controlled manner.
These application notes provide a detailed protocol for the in vivo administration of L-689,560 via microdialysis in a rat model, focusing on the assessment of its effects on extracellular levels of the neurotransmitters glutamate and dopamine in the striatum.
Mechanism of Action of L-689,560
The NMDA receptor, a ligand-gated ion channel, plays a crucial role in excitatory synaptic transmission, synaptic plasticity, learning, and memory. For the NMDA receptor to be activated, it requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. L-689,560 acts by competitively binding to the glycine binding site on the GluN1 subunit, thereby preventing the binding of the endogenous co-agonists. This allosteric modulation prevents the conformational change required for channel opening, even in the presence of glutamate, effectively antagonizing NMDA receptor function.
Data Presentation
The following tables present illustrative quantitative data on the effects of local perfusion of L-689,560 on basal extracellular concentrations of glutamate and dopamine in the rat striatum. This data is hypothetical and intended to serve as a representative example for experimental design and data analysis.
Table 1: Effect of L-689,560 on Basal Extracellular Glutamate Levels
| Perfusate Concentration of L-689,560 (µM) | Basal Glutamate (µM) (Mean ± SEM) | Percent Change from Baseline |
| 0 (aCSF control) | 2.5 ± 0.3 | 0% |
| 10 | 2.6 ± 0.4 | +4% |
| 50 | 3.8 ± 0.5 | +52% |
| 100 | 5.2 ± 0.6** | +108% |
| p < 0.05, **p < 0.01 compared to aCSF control |
Table 2: Effect of L-689,560 on Basal Extracellular Dopamine Levels
| Perfusate Concentration of L-689,560 (µM) | Basal Dopamine (nM) (Mean ± SEM) | Percent Change from Baseline |
| 0 (aCSF control) | 5.8 ± 0.7 | 0% |
| 10 | 6.1 ± 0.8 | +5% |
| 50 | 8.9 ± 1.1 | +53% |
| 100 | 12.4 ± 1.5** | +114% |
| p < 0.05, **p < 0.01 compared to aCSF control |
Experimental Protocols
This section provides a detailed methodology for the in vivo administration of L-689,560 via microdialysis in adult male Sprague-Dawley rats.
Materials and Reagents
-
L-689,560 (Tocris Bioscience or equivalent)
-
Artificial cerebrospinal fluid (aCSF) components: NaCl, KCl, CaCl₂, MgCl₂, NaHCO₃, Na₂HPO₄, D-glucose
-
Ketamine/Xylazine anesthetic solution
-
Sterile saline solution (0.9% NaCl)
-
Dental cement
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane)
-
Guide cannulae (e.g., CMA 12)
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical or fluorescence detection for neurotransmitter analysis
Experimental Workflow
Application Notes and Protocols for L-689,560 in Long-Term Potentiation (LTP) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is widely considered one of the major cellular mechanisms that underlies learning and memory. The induction of the most common form of LTP in the hippocampus is critically dependent on the activation of the N-methyl-D-aspartate (NMDA) receptor. L-689,560 is a potent and selective antagonist of the NMDA receptor, specifically at the glycine co-agonist binding site on the GluN1 subunit.[1] This property makes L-689,560 an invaluable tool for dissecting the molecular mechanisms of LTP and for screening potential therapeutic agents that modulate synaptic plasticity.
These application notes provide detailed information and protocols for utilizing L-689,560 in LTP experiments, primarily focusing on in vitro electrophysiological studies in hippocampal slices.
Mechanism of Action
The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. Furthermore, at resting membrane potentials, the channel is blocked by a magnesium ion (Mg2+). The induction of LTP typically involves a strong, high-frequency stimulation that causes significant depolarization of the postsynaptic membrane. This depolarization dislodges the Mg2+ block, allowing for the influx of calcium (Ca2+) through the NMDA receptor channel upon concurrent binding of glutamate and a co-agonist. This rise in intracellular Ca2+ initiates a cascade of signaling events that lead to a lasting enhancement of synaptic transmission.
L-689,560 exerts its inhibitory effect by competitively binding to the glycine site on the GluN1 subunit of the NMDA receptor.[1] By occupying this site, L-689,560 prevents the binding of the endogenous co-agonists glycine and D-serine, thereby precluding the conformational changes necessary for channel opening, even when glutamate is bound and the membrane is depolarized. This effectively blocks the Ca2+ influx through the NMDA receptor and inhibits the induction of LTP.
Data Presentation
Quantitative Data on L-689,560 in LTP Inhibition
The following table summarizes the effective concentrations of L-689,560 used to inhibit NMDA receptor-mediated responses and LTP. It is important to note that the optimal concentration for complete LTP blockade may vary depending on the specific experimental conditions, including the preparation, stimulation protocol, and the concentration of endogenous glycine.
| Compound | Preparation | Assay | Concentration | Observed Effect | Reference |
| L-689,560 | Rat hippocampal CA1 neurons | Glycine-induced LTP of NMDA EPSCs | 60 µM | Complete abolishment of Gly-LTP | [2] |
| L-689,560 | Rat brain membranes | [3H]L-689,560 binding | Kd = 2.97 nM | High-affinity binding to the glycine site | [3] |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents, a common model for studying LTP.
Materials:
-
Rodent (rat or mouse)
-
Anesthesia (e.g., isoflurane, pentobarbital)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Carbogen gas (95% O2 / 5% CO2)
-
Recovery chamber
-
Recording chamber
Solutions:
-
Cutting Solution (in mM): 212.7 Sucrose, 2.6 KCl, 1.23 NaH2PO4, 26 NaHCO3, 10 D-glucose, 3 MgCl2, 1 CaCl2. Continuously bubbled with carbogen.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1.3 MgCl2, 2.5 CaCl2. Continuously bubbled with carbogen.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold cutting solution.
-
Isolate the hippocampus and prepare coronal or sagittal slices (typically 300-400 µm thick) using a vibratome in ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogen-bubbled aCSF for at least 1 hour before starting the experiment.
Protocol 2: Induction and Recording of LTP in the CA1 Region of the Hippocampus
This protocol outlines the electrophysiological recording of field excitatory postsynaptic potentials (fEPSPs) and the induction of LTP.
Materials:
-
Prepared hippocampal slice
-
Recording setup (microscope, micromanipulators, amplifier, digitizer)
-
Recording and stimulating electrodes
-
aCSF
-
L-689,560 stock solution
-
Data acquisition and analysis software
Procedure:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulation intensity to elicit a response that is 30-40% of the maximal fEPSP amplitude.
-
Record a stable baseline for at least 20-30 minutes.
-
To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-induction to monitor the potentiation.
-
LTP is quantified as the percentage increase in the fEPSP slope or amplitude compared to the baseline.
Protocol 3: Application of L-689,560 to Block LTP Induction
This protocol describes how to use L-689,560 to investigate its effect on LTP induction.
Procedure:
-
Prepare a stock solution of L-689,560 in a suitable solvent (e.g., DMSO) and then dilute it to the final desired concentration in aCSF. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
-
Follow the LTP induction and recording protocol as described in Protocol 2.
-
After establishing a stable baseline, switch the perfusion to aCSF containing L-689,560.
-
Perfuse the slice with the L-689,560 solution for a pre-incubation period of at least 20-30 minutes before delivering the LTP-inducing stimulation.
-
Deliver the HFS or TBS protocol in the continued presence of L-689,560.
-
After the induction protocol, continue to perfuse with the L-689,560 solution for a short period (e.g., 10-15 minutes) before washing it out with regular aCSF, or continue perfusion with L-689,560 for the remainder of the recording period.
-
Record fEPSPs for at least 60 minutes post-induction and compare the degree of potentiation to control experiments performed without the antagonist.
-
Control Experiment: A crucial control is to perform a washout experiment where L-689,560 is applied to block LTP, and then after a washout period, a second attempt to induce LTP is made. This demonstrates that the effect of the antagonist is reversible and not due to a general decline in the health of the slice.
Mandatory Visualization
Signaling Pathway of NMDA Receptor-Dependent LTP and Inhibition by L-689,560
Caption: NMDA receptor-dependent LTP signaling and L-689,560 inhibition.
Experimental Workflow for Studying L-689,560 Effects on LTP
Caption: Workflow for investigating L-689,560's effect on LTP.
Logical Relationship of L-689,560's Mechanism of Action
Caption: Logical gate for NMDA receptor activation and L-689,560's point of intervention.
References
- 1. Different NMDA receptor subtypes mediate induction of long-term potentiation and two forms of short-term potentiation at CA1 synapses in rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. personal.utdallas.edu [personal.utdallas.edu]
- 3. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-689,560 in Brain Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-689,560 is a potent and selective competitive antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[1] This characteristic makes it an invaluable tool for investigating the role of NMDA receptor-mediated synaptic transmission and plasticity in various physiological and pathological processes within the central nervous system (CNS). Brain slice preparations offer a significant advantage for such studies by maintaining the intricate synaptic circuitry of specific brain regions in an in vitro environment, allowing for controlled pharmacological manipulation and detailed electrophysiological analysis.
These application notes provide a comprehensive overview of the use of L-689,560 in brain slice recordings, including its mechanism of action, protocols for experimental application, and expected outcomes. The information is intended to guide researchers in designing and executing experiments to probe the function of the NMDA receptor glycine site in synaptic function and dysfunction.
Mechanism of Action
The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[2] L-689,560 acts by competitively binding to the glycine co-agonist site on the GluN1 subunit of the NMDA receptor, thereby preventing the binding of endogenous co-agonists and inhibiting receptor activation.[1] This blockade of the NMDA receptor channel prevents the influx of Ca²⁺, a critical downstream signaling event for the induction of many forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).[3][4]
dot
References
- 1. Electrophysiological characterisation of the antagonist properties of two novel NMDA receptor glycine site antagonists, L-695,902 and L-701,324 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological analysis of the modulation of NMDA-receptors function by D-serine and glycine in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Potentiation in Distinct Subtypes of Hippocampal Nonpyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synaptic plasticity in the hippocampal slice: functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Potency of L-689,560: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of L-689,560, a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine binding site. These guidelines are intended for researchers, scientists, and drug development professionals working in the fields of neuroscience and pharmacology.
L-689,560 is a selective antagonist for the glycine co-agonist site on the GluN1 subunit of the NMDA receptor.[1] Its high affinity and specificity make it a valuable tool for studying the physiological and pathological roles of NMDA receptor signaling.
Quantitative Data Summary
The inhibitory potency of L-689,560 at the NMDA receptor glycine site has been determined using various experimental paradigms. The following table summarizes the key quantitative data.
| Parameter | Value | Method | Species | Tissue/Cell Type | Reference |
| Kd | 2.97 nM | Radioligand Binding Assay ([3H]L-689,560) | Rat | Cortex/Hippocampus P2 Membranes | Grimwood et al., 1992[2] |
| Ki (Site 1) | 2.4 ± 0.7 nM | Radioligand Binding Assay ([3H]-MDL105,519) | - | Cloned NR1-1a/NR2A receptors | Chazot et al. |
| Ki (Site 2) | 70 ± 43 nM | Radioligand Binding Assay ([3H]-MDL105,519) | - | Cloned NR1-1a/NR2A receptors | Chazot et al. |
Experimental Protocols
Two primary methods are employed to determine the IC50 of L-689,560: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This protocol is adapted from the methods described by Grimwood et al. (1992) for the characterization of [3H]L-689,560 binding.[2]
Objective: To determine the affinity (Kd) and binding site density (Bmax) of L-689,560 for the NMDA receptor glycine site through saturation binding analysis, and to determine the IC50 of unlabeled L-689,560 through competitive binding assays.
Materials:
-
[3H]L-689,560 (Radioligand)
-
Unlabeled L-689,560
-
Rat brain tissue (cortex and hippocampus)
-
Sucrose (0.32 M)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glycine (for non-specific binding determination)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Homogenizer
-
Centrifuge
Protocol:
-
Membrane Preparation:
-
Dissect rat cortex and hippocampus on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the P2 membranes.
-
Resuspend the pellet in 50 mM Tris-HCl buffer (pH 7.4) and repeat the centrifugation step twice to wash the membranes.
-
Resuspend the final pellet in fresh Tris-HCl buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Saturation Binding Assay:
-
Set up a series of tubes containing a fixed amount of membrane protein (e.g., 100-200 µg).
-
Add increasing concentrations of [3H]L-689,560 (e.g., 0.1-20 nM).
-
For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled glycine (e.g., 1 mM) to determine non-specific binding.
-
Incubate the tubes at 4°C for 120 minutes to reach equilibrium.[2]
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in buffer.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the Kd and Bmax.
-
-
Competitive Binding Assay:
-
Set up tubes with a fixed concentration of [3H]L-689,560 (typically at or below the Kd value, e.g., 1-3 nM) and a fixed amount of membrane protein.
-
Add increasing concentrations of unlabeled L-689,560 (e.g., 10-11 to 10-5 M).
-
Include tubes for total binding (no competitor) and non-specific binding (with 1 mM glycine).
-
Follow the incubation, filtration, and counting steps as described for the saturation assay.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol provides a general framework for determining the functional IC50 of L-689,560 on NMDA receptor-mediated currents.
Objective: To measure the inhibitory effect of L-689,560 on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems and to determine its functional IC50.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes for patch electrodes.
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).
-
NMDA and Glycine (co-agonists).
-
L-689,560 stock solution.
-
Perfusion system for rapid solution exchange.
Protocol:
-
Cell Preparation:
-
Plate cells on coverslips suitable for microscopy and recording.
-
Allow cells to adhere and grow to an appropriate confluency for recording.
-
-
Recording Setup:
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell at a holding potential of -60 mV to -70 mV.
-
-
Data Acquisition:
-
Obtain a stable baseline current in the external solution.
-
Apply a solution containing a saturating concentration of NMDA (e.g., 100 µM) and a sub-saturating concentration of glycine (e.g., 1-10 µM) to elicit an inward current.
-
After establishing a stable agonist-evoked current, co-apply increasing concentrations of L-689,560 with the agonists.
-
Allow the current to reach a new steady-state at each concentration of L-689,560.
-
Wash out the antagonist to ensure reversibility of the block.
-
-
Data Analysis:
-
Measure the peak or steady-state amplitude of the NMDA receptor-mediated current at each L-689,560 concentration.
-
Normalize the current amplitude at each antagonist concentration to the control current (in the absence of L-689,560).
-
Plot the normalized current as a function of the logarithm of the L-689,560 concentration.
-
Fit the data with a sigmoidal dose-response equation to calculate the IC50.
-
Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA Receptor activation and antagonism by L-689,560.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of L-689,560.
References
Troubleshooting & Optimization
L-689,560 solubility issues and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility challenges and practical solutions for working with L-689,560, a potent N-methyl-D-aspartate (NMDA) receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentations to facilitate the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-689,560 and what is its primary mechanism of action?
A1: L-689,560 is a highly potent and selective antagonist of the NMDA receptor. It specifically acts at the glycine co-agonist binding site on the GluN1 subunit of the receptor.[1][2][3] By blocking the binding of glycine or D-serine, L-689,560 prevents the conformational changes required for channel opening, thereby inhibiting ion flux through the NMDA receptor channel.[2]
Q2: I'm observing precipitation when I dilute my L-689,560 stock solution into my aqueous experimental buffer. What is the likely cause?
A2: L-689,560 is a hydrophobic molecule with limited solubility in aqueous solutions. The precipitation you are observing is likely due to the compound "crashing out" of solution when the highly concentrated, organic stock solution is introduced into the aqueous environment of your buffer or cell culture medium. This phenomenon, often termed "solvent shock," is common for lipophilic compounds.
Q3: What are the consequences of L-689,560 precipitation in my experiment?
A3: The precipitation of L-689,560 can lead to several critical issues:
-
Inaccurate Dosing: The actual concentration of the soluble, active compound will be significantly lower and unknown, leading to unreliable and difficult-to-interpret results.
-
Cellular Toxicity: The solid precipitate particles can cause physical stress or cytotoxic effects on cells that are independent of the pharmacological activity of L-689,560.
-
Assay Interference: Precipitates can interfere with various assay readouts, particularly those involving light scattering, absorbance, or imaging techniques.
Troubleshooting Guide: L-689,560 Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with L-689,560.
dot
References
- 1. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing γ-Secretase Inhibitor Concentrations for Specific Cell Types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on optimizing the use of γ-secretase inhibitors, with a specific emphasis on DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester), a commonly used inhibitor in studying Notch signaling and amyloid-beta (Aβ) production.
A Note on L-689,560: Initial inquiries regarding L-689,560 as a γ-secretase inhibitor have been noted. However, publicly available data from major scientific suppliers consistently characterize L-689,560 as a potent NMDA receptor antagonist.[1] This guide will therefore focus on a well-established γ-secretase inhibitor, DAPT, to address the core requirements of optimizing experimental conditions for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is DAPT and what is its primary mechanism of action?
DAPT is a potent, cell-permeable dipeptide analogue that inhibits the γ-secretase enzyme complex.[2] The primary mechanism of action of DAPT is to block the intramembrane cleavage of type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptors.[3][4] This inhibition prevents the generation of amyloid-beta (Aβ) peptides from APP and blocks the release of the Notch Intracellular Domain (NICD), a critical step in the activation of the Notch signaling pathway.[4][5]
Q2: What are the primary research applications for DAPT?
DAPT is widely utilized in cell biology and neuroscience research to:
-
Investigate the roles of γ-secretase in cellular processes.
-
Study the pathogenesis of Alzheimer's disease by inhibiting Aβ production.[6]
-
Elucidate the function of Notch signaling in cell fate decisions, development, and cancer.[4][7]
-
Induce neuronal differentiation from stem cells or progenitor cells by blocking Notch signaling.[2]
Q3: How does DAPT impact the Notch signaling pathway and what are the expected downstream effects?
DAPT treatment prevents the γ-secretase-mediated S3 cleavage of the Notch receptor, which is necessary for the release of the NICD.[5] The NICD normally translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and activates the expression of target genes, such as those in the Hes and Hey families. By inhibiting NICD release, DAPT leads to a downregulation of these target genes, which can alter cell differentiation, proliferation, and survival.
Caption: DAPT inhibits γ-secretase, blocking Notch signaling.
Troubleshooting Guides
Problem 1: Significant cell death or morphological changes are observed after DAPT treatment.
-
Possible Cause: The concentration of DAPT may be too high for the specific cell type, leading to cytotoxicity.
-
Solution: Perform a dose-response curve to determine the optimal concentration. This involves treating cells with a range of DAPT concentrations for a set time and then assessing cell viability using an MTT or similar assay. The goal is to find the lowest concentration that effectively inhibits γ-secretase without causing significant cell death.
-
Possible Cause: Prolonged exposure to DAPT can be detrimental to some cell types.
-
Solution: Optimize the incubation time. Depending on the experimental endpoint, a shorter treatment duration may be sufficient to observe the desired effect on Notch signaling or Aβ production.
-
Possible Cause: The observed effects may be off-target.[8]
-
Solution: Use the lowest effective concentration of DAPT. To confirm that the observed phenotype is due to γ-secretase inhibition, consider using a structurally different γ-secretase inhibitor as a control.
Problem 2: Inconsistent or no inhibition of Aβ production or Notch signaling.
-
Possible Cause: The concentration of DAPT is too low.
-
Solution: Increase the concentration of DAPT based on published data for your cell type or your own dose-response experiments.
-
Possible Cause: The DAPT stock solution may have degraded.
-
Solution: DAPT is typically dissolved in DMSO and should be stored at -20°C or -80°C. Prepare fresh working dilutions from a stable stock and avoid repeated freeze-thaw cycles.
-
Possible Cause: The cell density at the time of treatment can influence Aβ production.[9]
-
Solution: Standardize your cell seeding density and treatment confluence to ensure reproducibility between experiments.
-
Possible Cause: The assay used to measure the downstream effects is not sensitive enough.
-
Solution: For Aβ production, consider using a sensitive ELISA kit. For Notch signaling, quantitative real-time PCR (qRT-PCR) for target genes like HES1 or HEY1 is a robust method.
Table 1: Recommended Starting Concentrations of DAPT for Various Cell Types
| Cell Type | Target Pathway | Recommended Starting Concentration | Typical IC50 |
| HEK293 | Aβ Production | 1-10 µM | ~20 nM |
| SH-SY5Y (neuroblastoma) | Aβ Production / Notch | 5-25 µM | Not Widely Reported |
| Primary Neurons | Aβ Production / Survival | 0.5-5 µM | Not Widely Reported |
| Neural Stem Cells | Notch (Differentiation) | 1-10 µM | Not Widely Reported |
Note: IC50 values can vary significantly based on experimental conditions and the specific endpoint being measured. It is always recommended to perform a dose-response experiment for your specific cell line and assay.
Caption: Troubleshooting workflow for DAPT experiments.
Experimental Protocols
Protocol: Determining IC50 for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and enter the logarithmic growth phase.
-
Compound Dilution: Prepare a serial dilution of DAPT in culture medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and an untreated control.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of DAPT.
-
Incubation: Incubate the plate for a standard duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Assay: Perform a cell viability assay, such as the MTT assay. This involves adding MTT reagent to each well, incubating, and then solubilizing the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log of the DAPT concentration and use a non-linear regression to calculate the IC50 value.[10][11]
Protocol: Western Blot for Amyloid Precursor Protein (APP) C-terminal Fragments (CTFs)
-
Cell Treatment: Treat cultured cells with the desired concentration of DAPT or vehicle control for the optimized duration.
-
Cell Lysis: Wash cells with cold PBS and lyse them in a suitable buffer (e.g., RIPA) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a Tris-Tricine or Tris-Glycine polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody that recognizes the C-terminus of APP. This will detect both the α-CTF (C83) and β-CTF (C99).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Inhibition of γ-secretase by DAPT will lead to an accumulation of APP-CTFs (C83 and C99). Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol: Quantitative Real-Time PCR (qRT-PCR) for Notch Target Genes
-
Cell Treatment and RNA Extraction: Treat cells with DAPT or vehicle. After the incubation period, lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
qPCR: Perform qPCR using primers for Notch target genes (e.g., HES1, HEY1) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A successful DAPT treatment should result in a significant decrease in the mRNA levels of HES1 and HEY1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Notch signaling | Hello Bio [hellobio.com]
- 3. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. New tricks for an old pathway: emerging Notch-based biotechnologies and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Amyloid-β production via cleavage of amyloid-β protein precursor is modulated by cell density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
potential off-target effects of L-689,560
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-689,560.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-689,560?
L-689,560 is a highly potent and selective antagonist of the NMDA receptor, specifically at the glycine co-agonist binding site on the GluN1 subunit.[1][2] Its high affinity for this site allows for the effective blockade of NMDA receptor activation, which requires the binding of both glutamate and a co-agonist like glycine or D-serine.[3]
Q2: I am observing unexpected effects in my experiment that are inconsistent with NMDA receptor antagonism. Could there be off-target effects?
Q3: What are the potential, unconfirmed off-target sites for L-689,560 based on its chemical structure?
Based on the tetrahydroquinoline core structure, potential off-target interactions might include:
-
Monoamine Transporters (SERT, DAT, NET): The quinoline and tetrahydroquinoline scaffolds are present in compounds known to interact with serotonin, dopamine, and norepinephrine transporters.
-
Sigma Receptors (σ1 and σ2): These receptors are known to bind a wide range of structurally diverse compounds, and some CNS-active drugs exhibit affinity for them.
-
Other CNS Receptors: The diverse pharmacology of quinoline-based compounds suggests potential interactions with other G-protein coupled receptors (GPCRs) or ion channels in the central nervous system.[4]
It is crucial to reiterate that these are potential off-target sites based on structural analogy, and have not been specifically confirmed for L-689,560 in publicly available literature.
Q4: How can I experimentally determine if L-689,560 is interacting with off-target sites in my system?
To investigate potential off-target effects, you can perform a series of binding and functional assays. A standard approach is to use radioligand binding assays to screen L-689,560 against a panel of known receptors and transporters.[7][8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Variability in experimental results | Inconsistent compound concentration or degradation. | Prepare fresh stock solutions of L-689,560 in a suitable solvent like DMSO or ethanol.[2] Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Confirm the final concentration in your assay medium. |
| Unexpected physiological response in vivo | Potential off-target effects. | Consider performing a preliminary off-target screening using a commercially available service or by conducting in-house radioligand binding assays for key potential off-targets (e.g., SERT, DAT, σ1 receptor). |
| Lack of expected NMDA receptor antagonism | Issues with experimental conditions affecting NMDA receptor activation. | Ensure adequate concentrations of both glutamate and a co-agonist (glycine or D-serine) are present to activate the NMDA receptor.[3] Verify the viability and receptor expression in your cell or tissue preparation. |
| Inconsistent electrophysiological recordings | Problems with drug application or recording stability. | Ensure rapid and complete solution exchange when applying L-689,560. Monitor seal resistance and cell health throughout the recording. Use appropriate positive and negative controls to validate the assay. |
Quantitative Data
As a comprehensive off-target binding profile for L-689,560 is not publicly available, the following table presents the known on-target binding affinity.
| Target | Ligand | Assay Type | Species | Kd (nM) | Bmax (pmol/mg protein) |
| NMDA Receptor (Glycine Site) | [³H]L-689,560 | Radioligand Binding | Rat | 2.97 | 4.15 |
Experimental Protocols
Protocol: Radioligand Competition Binding Assay for Off-Target Screening
This protocol provides a general framework for screening L-689,560 against a potential off-target receptor using a radioligand competition binding assay.[7][8]
1. Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand specific for the target receptor.
-
Unlabeled L-689,560.
-
Assay buffer specific to the target receptor.
-
96-well filter plates.
-
Vacuum manifold.
-
Scintillation cocktail.
-
Microplate scintillation counter.
2. Procedure:
-
Prepare serial dilutions of unlabeled L-689,560 in assay buffer.
-
In a 96-well plate, add the cell membranes/homogenate, the radioligand (at a concentration near its Kd), and varying concentrations of unlabeled L-689,560. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand for the target).
-
Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plates and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of L-689,560.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: On-target action of L-689,560 on the NMDA receptor signaling pathway.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Logical relationship between on-target and potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. L-689,560 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
L-689,560 stability in aqueous solution over time
This technical support center provides guidance on the stability of L-689,560 in aqueous solutions for researchers, scientists, and drug development professionals. The following information is intended to help troubleshoot common issues and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of L-689,560?
For optimal solubility and stability, it is recommended to prepare stock solutions of L-689,560 in either dimethyl sulfoxide (DMSO) at a concentration of up to 25 mM or in ethanol at a concentration of up to 100 mM.[1] These organic stock solutions can then be diluted into your aqueous experimental buffer to the final desired concentration.
Q2: How should I store the solid compound and stock solutions of L-689,560?
-
Solid Form: The solid compound should be stored at room temperature.[1]
-
Stock Solutions: Once prepared in an organic solvent like DMSO or ethanol, stock solutions should be aliquoted into tightly sealed vials and stored at -20°C. Under these conditions, the stock solutions are generally stable for up to one month. It is advisable to minimize freeze-thaw cycles.
Q3: What is the stability of L-689,560 in aqueous solutions?
Q4: Can I expect degradation of L-689,560 in my aqueous experimental buffer during a typical experiment?
For most acute experiments lasting a few hours at room temperature and near-neutral pH, significant degradation of L-689,560 is not expected to compromise the results. However, for longer-term experiments (e.g., cell culture over several days), the potential for degradation should be considered. It may be necessary to replenish the compound in the medium periodically.
Q5: How can I assess the stability of L-689,560 in my specific experimental conditions?
To determine the stability of L-689,560 in your specific aqueous buffer, you can perform a stability study. This typically involves incubating the compound in your buffer under your experimental conditions (e.g., temperature, light exposure) and measuring its concentration at various time points using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected biological activity in my experiments.
| Possible Cause | Troubleshooting Step |
| Degradation of L-689,560 in aqueous working solution. | Prepare fresh aqueous working solutions from a frozen organic stock immediately before each experiment. Avoid using aqueous solutions that have been stored for extended periods. |
| Improper storage of stock solution. | Ensure your organic stock solution is stored at -20°C in tightly sealed vials. Minimize freeze-thaw cycles by preparing small aliquots. |
| Incorrect final concentration. | Verify your dilution calculations. Use a calibrated pipette for accurate dilutions. |
| Precipitation of the compound in aqueous buffer. | Visually inspect the final aqueous solution for any precipitate. If precipitation is observed, consider preparing a fresh solution or slightly increasing the percentage of the organic co-solvent if your experimental system allows. |
Issue 2: Observing unexpected peaks in my analytical chromatogram (e.g., HPLC).
| Possible Cause | Troubleshooting Step |
| Degradation of L-689,560. | This could indicate the presence of degradation products. Compare the chromatogram of a freshly prepared sample to one that has been incubated under your experimental conditions over time. |
| Contamination of the solvent or buffer. | Run a blank injection of your solvent and buffer to check for any contaminating peaks. |
| Interaction with other components in the medium. | If your buffer contains other reactive species, consider if they could be reacting with L-689,560. |
Hypothetical Stability Data
The following tables present hypothetical stability data for L-689,560 in a standard aqueous phosphate-buffered saline (PBS, pH 7.4) to illustrate potential degradation trends. This data is for illustrative purposes only and is not based on published experimental results.
Table 1: Hypothetical Stability of L-689,560 (10 µM) in PBS (pH 7.4) at Different Temperatures
| Time (hours) | % Remaining (4°C) | % Remaining (25°C - Room Temp) | % Remaining (37°C) |
| 0 | 100 | 100 | 100 |
| 2 | 99.8 | 99.5 | 98.2 |
| 8 | 99.2 | 98.0 | 95.5 |
| 24 | 97.5 | 94.1 | 89.0 |
| 48 | 95.1 | 88.5 | 79.8 |
| 72 | 92.8 | 83.2 | 71.3 |
Table 2: Hypothetical Influence of pH on L-689,560 (10 µM) Stability in Aqueous Buffer at 25°C
| Time (hours) | % Remaining (pH 5.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 |
| 8 | 96.5 | 98.0 | 94.2 |
| 24 | 90.3 | 94.1 | 85.7 |
| 48 | 81.6 | 88.5 | 73.4 |
Experimental Protocols
Protocol 1: General Procedure for Preparing Aqueous Working Solutions of L-689,560
-
Allow the vial of solid L-689,560 or the frozen organic stock solution to equilibrate to room temperature before opening.
-
Prepare a stock solution in DMSO or ethanol (e.g., 10 mM).
-
Vortex briefly to ensure the compound is fully dissolved.
-
To prepare the aqueous working solution, perform a serial dilution of the organic stock solution into your aqueous experimental buffer.
-
Ensure the final concentration of the organic solvent in your aqueous solution is low (typically <0.1%) to avoid solvent effects in biological assays.
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared aqueous working solution immediately.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This is a general-purpose HPLC method that can be adapted to assess the stability of L-689,560.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard curve of L-689,560 in the mobile phase.
-
Incubate L-689,560 in the aqueous buffer of interest under the desired experimental conditions (e.g., temperature, pH).
-
At specified time points, withdraw an aliquot of the sample.
-
Quench any potential degradation by diluting the aliquot in the mobile phase and/or acidifying if necessary.
-
Inject the sample onto the HPLC system.
-
Quantify the peak area corresponding to L-689,560 and calculate the percentage remaining relative to the initial time point.
-
Visualizations
Caption: Workflow for assessing the stability of L-689,560 in an aqueous solution.
Caption: A logical guide for troubleshooting inconsistent experimental results.
References
Technical Support Center: Ensuring Complete Washout of L-689,560 in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete washout of L-689,560, a potent NMDA receptor antagonist, from experimental systems. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure the integrity and accuracy of your research findings.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of L-689,560 that I should consider for washout protocols?
A1: Understanding the solubility of L-689,560 is crucial for preparing stock solutions and for its effective removal from your experimental system. It is soluble in organic solvents but has limited solubility in aqueous solutions, which can influence its tendency to precipitate or bind non-specifically.
Table 1: Physicochemical Properties of L-689,560
| Property | Value | Source(s) |
| Molecular Weight | 380.23 g/mol | |
| Formula | C₁₇H₁₅Cl₂N₃O₃ | |
| Solubility in DMSO | Up to 25 mM | |
| Solubility in Ethanol | Up to 100 mM | |
| Storage | Store at room temperature |
Q2: How does the mechanism of action of L-689,560 affect its washout?
A2: L-689,560 is a highly potent antagonist that binds to the glycine site of the NMDA receptor. This high-affinity binding necessitates a thorough and optimized washout protocol to ensure all specific binding is reversed, allowing for the accurate assessment of subsequent treatments or the return to baseline conditions. The potential for heterogeneity in binding sites could further complicate complete removal.
Q3: What are the general principles for washing out small molecule inhibitors like L-689,560?
A3: The fundamental principle is to facilitate the diffusion of the compound from the experimental system (e.g., cell culture well, tissue slice) into a larger volume of fresh buffer, thereby reducing its concentration to negligible levels. This is typically achieved through multiple exchanges of the buffer. The efficiency of this process is influenced by factors such as the inhibitor's binding kinetics (on- and off-rates), its potential for non-specific binding, and the physical parameters of the washout procedure (e.g., temperature, pH, buffer composition).
Troubleshooting Guides
Problem 1: Incomplete Washout or Persistent Antagonist Effects
Possible Cause 1: Insufficient Wash Steps or Duration
The number and duration of washes may not be adequate to reduce the concentration of L-689,560 to a sub-functional level, especially given its high affinity for the NMDA receptor.
Solution:
-
Increase the number of washes: Start with a minimum of 3-5 washes and increase as needed.
-
Increase the duration of each wash: Allow for an equilibration period (e.g., 5-15 minutes) during each wash step to facilitate the dissociation of the compound from its target and from non-specific binding sites.
-
Optimize the volume of the wash buffer: Use a significantly larger volume of wash buffer relative to the experimental volume to maximize the concentration gradient.
Possible Cause 2: Non-Specific Binding
L-689,560, like many small molecules, may bind non-specifically to plastics, proteins, or other cellular components. This can act as a reservoir, leading to a slow release of the compound back into the medium even after extensive washing.
Solution:
-
Incorporate a carrier protein: Consider adding a low concentration of a carrier protein, such as bovine serum albumin (BSA), to the wash buffer to help sequester non-specifically bound L-689,560.
-
Use low-binding plastics: Whenever possible, use laboratory plastics that are specifically designed for low non-specific binding.
-
Consider a detergent wash: For some applications, a very low concentration of a mild non-ionic detergent (e.g., 0.01% Tween-20) in one of the initial wash steps may help to disrupt non-specific hydrophobic interactions. However, this should be tested for compatibility with your experimental system as it may affect cell viability or membrane integrity.
Possible Cause 3: Suboptimal Wash Buffer Composition
The composition of your wash buffer can influence the binding affinity and dissociation rate of L-689,560.
Solution:
-
Optimize pH: While specific data for L-689,560 is limited, the binding of ligands to NMDA receptors can be pH-sensitive. Empirically test a range of physiologically relevant pH values (e.g., 7.2-7.6) for your wash buffer to see if it improves washout efficiency.
-
Consider temperature: Performing washes at a slightly elevated temperature (e.g., 37°C) may increase the dissociation rate of the compound. However, ensure that this is compatible with the stability of your biological preparation.
Problem 2: How to Validate the Completeness of the Washout
Solution: Functional Assay or Direct Measurement
Functional Assay: The most straightforward way to validate your washout protocol is to perform a functional assay. After the washout procedure, re-stimulate the NMDA receptors and observe if the response has returned to the pre-treatment baseline.
Direct Measurement using a Radiolabeled Analog: For a more quantitative validation, a radioligand binding assay using [³H]L-689,560 can be employed. This allows for the direct measurement of any residual compound in your experimental system.
Experimental Protocols
Protocol 1: Standard Washout Procedure for L-689,560 in Cell Culture (Adherent Cells)
-
Aspirate Treatment Medium: Carefully aspirate the medium containing L-689,560 from the cell culture plate.
-
First Wash: Gently add pre-warmed (37°C) wash buffer (e.g., phosphate-buffered saline (PBS) or your experimental buffer) to the well. The volume should be at least 5-10 times the original culture volume.
-
Incubate: Incubate the plate for 5-10 minutes at 37°C to allow for equilibration.
-
Aspirate Wash Buffer: Carefully aspirate the wash buffer.
-
Repeat: Repeat steps 2-4 for a total of 3-5 washes.
-
Final Wash: After the final wash, replace the wash buffer with fresh, pre-warmed experimental medium and allow the cells to recover for a period determined by your experimental needs before proceeding with further treatments or measurements.
Protocol 2: Validation of L-689,560 Washout Using a Functional Assay (Calcium Imaging)
-
Establish Baseline: Measure the baseline NMDA receptor activity in your cells. For example, using a calcium indicator dye, measure the change in intracellular calcium in response to the application of NMDA and glycine.
-
Apply L-689,560: Incubate the cells with L-689,560 at the desired concentration and for the desired duration.
-
Confirm Inhibition: Re-apply NMDA and glycine in the presence of L-689,560 to confirm the inhibitory effect (i.e., a significantly reduced calcium response).
-
Perform Washout: Implement the washout protocol as described in Protocol 1.
-
Assess Recovery: After the washout, re-apply NMDA and glycine and measure the calcium response. A complete washout is indicated by a response that is statistically indistinguishable from the baseline measurement.
Visualizations
Caption: Workflow for L-689,560 washout and validation.
Caption: Troubleshooting guide for incomplete L-689,560 washout.
Caption: L-689,560 antagonism of the NMDA receptor.
Technical Support Center: L-689,560 and Neuronal Cultures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using L-689,560 in neuronal cultures. The information is designed to address potential issues related to the compound's neurotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is L-689,560 and what is its primary mechanism of action?
L-689,560 is a highly potent and selective antagonist of the NMDA receptor, specifically at the glycine binding site on the GluN1 subunit.[1] It is widely used in research to study the roles of NMDA receptors in various neurological processes.[1][2]
Q2: Is L-689,560 expected to be toxic to neuronal cultures?
As an NMDA receptor antagonist, L-689,560 has the potential to induce neurotoxicity, particularly with prolonged exposure or at high concentrations. NMDA receptor antagonists as a class have been shown to cause injury to certain types of neurons.[3] The mechanism is complex and can involve disinhibition of other neural circuits, leading to excitotoxicity mediated by other receptors like AMPA and kainate receptors.[4]
Q3: What are the typical signs of neurotoxicity in culture?
Signs of neurotoxicity in neuronal cultures can include changes in cell morphology (e.g., neurite blebbing, cell body swelling), decreased cell viability, increased lactate dehydrogenase (LDH) release into the medium, and evidence of apoptosis (e.g., caspase activation, DNA fragmentation).[5] High-content imaging can be used to quantify changes in neurite outgrowth and network integrity.[6]
Q4: At what concentrations might L-689,560 become toxic?
The toxic concentration of L-689,560 will vary depending on the neuronal cell type, culture density, and duration of exposure. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific experimental setup. Based on general principles of NMDA antagonist toxicity, issues might arise in the micromolar range with chronic exposure.
Troubleshooting Guide
Problem 1: Increased Cell Death Observed After L-689,560 Treatment
Possible Cause 1: Direct Toxicity of L-689,560
-
Solution: Perform a concentration-response experiment to determine the IC50 for toxicity. Use a lower concentration of L-689,560 if possible.
-
Solution: Reduce the duration of exposure to the compound.
Possible Cause 2: Excitotoxicity from Disinhibition
-
Solution: Co-administer antagonists for other glutamate receptors, such as AMPA/kainate receptor antagonists (e.g., CNQX, NBQX), to see if this mitigates the toxicity.[4]
-
Solution: Ensure the culture medium contains appropriate levels of magnesium, which can help block the NMDA receptor channel at resting membrane potential.
Possible Cause 3: Solvent Toxicity
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your neurons (typically <0.1%). Run a vehicle-only control to assess solvent effects.
Problem 2: Altered Neuronal Activity or Network Function
Possible Cause 1: Disruption of Normal NMDA Receptor-Mediated Signaling
-
Solution: This is the expected effect of the drug. Characterize the changes in neuronal activity using techniques like multi-electrode array (MEA) recordings or calcium imaging.[7][8]
-
Solution: Wash out the compound and assess for recovery of function to distinguish between acute pharmacological effects and long-term toxicity.
Possible Cause 2: Off-Target Effects
-
Solution: While L-689,560 is highly selective, consider the possibility of off-target effects at high concentrations. Consult the literature for known off-target interactions.
Data Presentation
Table 1: Hypothetical Concentration-Response of L-689,560 on Neuronal Viability
| L-689,560 Concentration (µM) | Neuronal Viability (%) (MTT Assay) | LDH Release (% of Maximum) |
| 0 (Vehicle) | 100 ± 5 | 5 ± 2 |
| 0.1 | 98 ± 6 | 6 ± 3 |
| 1 | 95 ± 4 | 8 ± 2 |
| 10 | 75 ± 8 | 30 ± 5 |
| 50 | 40 ± 7 | 65 ± 8 |
| 100 | 15 ± 5 | 90 ± 6 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Assessing Neuronal Viability using MTT Assay
This protocol is a common method for assessing cell metabolic activity, which is an indicator of cell viability.[9]
-
Plate Neurons: Seed primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at an appropriate density.[5] Allow cells to adhere and differentiate as required.
-
Compound Treatment: Prepare serial dilutions of L-689,560 in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 2: Measuring Cytotoxicity using LDH Assay
The LDH (lactate dehydrogenase) assay measures the release of this cytosolic enzyme from damaged cells into the culture medium.[5]
-
Plate and Treat Neurons: Follow steps 1-3 from the MTT assay protocol.
-
Collect Supernatant: After the incubation period, carefully collect a portion of the culture supernatant from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit. Add the collected supernatant to a new 96-well plate and add the reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Include controls for background LDH in the medium and a maximum LDH release control (by lysing a set of untreated cells). Calculate the percentage of cytotoxicity based on these controls.
Visualizations
Caption: Troubleshooting workflow for increased cell death.
Caption: Indirect neurotoxicity pathway of NMDA antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-689,560 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. Neurotoxicity of NMDA receptor antagonists: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
- 5. mdpi.com [mdpi.com]
- 6. High-content screening of neuronal toxicity using iPSC-derived human neurons [moleculardevices.com]
- 7. Human neuronal signaling and communication assays to assess functional neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
controlling for vehicle effects when using L-689,560
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-689,560, a potent N-methyl-D-aspartate (NMDA) receptor antagonist that acts at the glycine binding site of the GluN1 subunit.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of L-689,560?
L-689,560 is a highly potent and selective competitive antagonist at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor. By binding to this site, it prevents the glycine-dependent activation of the NMDA receptor, thereby inhibiting ion flux through the channel.
Q2: What are the common vehicles for dissolving L-689,560?
L-689,560 is soluble in dimethyl sulfoxide (DMSO) and ethanol. The choice of vehicle will depend on the specific experimental design and the tolerance of the biological system to the solvent.
Q3: Can the vehicle itself affect my experimental results?
Yes, both DMSO and ethanol can have direct effects on neuronal activity and NMDA receptor function. It is crucial to use a vehicle control in all experiments to differentiate the effects of L-689,560 from those of the solvent.
Q4: What is a vehicle control?
A vehicle control is a sample that is treated with the same volume or concentration of the solvent (e.g., DMSO or ethanol) used to dissolve L-689,560, but without the compound itself. This allows researchers to isolate the effects of the drug from any potential effects of the vehicle.
Troubleshooting Guide: Controlling for Vehicle Effects
Issue: I am observing unexpected or inconsistent results in my experiments with L-689,560.
This could be due to a number of factors, including the confounding effects of the vehicle used to dissolve the compound. This guide will help you troubleshoot and control for these potential issues.
Step 1: Understand the Potential Effects of Your Vehicle
Both DMSO and ethanol, the common solvents for L-689,560, can independently modulate NMDA receptor activity.
-
DMSO: Studies have shown that DMSO can suppress NMDA-induced ion currents and calcium influx in hippocampal neurons. This effect is rapidly reversible.
-
Ethanol: Ethanol is a known inhibitor of NMDA receptor function.[1][2][3] This inhibition can be potent and selective. Chronic exposure to ethanol can lead to an upregulation of NMDA receptors.
Step 2: Determine the Optimal Vehicle Concentration
The final concentration of the vehicle in your experimental medium should be kept to a minimum to avoid off-target effects.
| Vehicle | Recommended Final Concentration (in vitro) | Potential Effects at Higher Concentrations |
| DMSO | < 0.1% (v/v) | At concentrations of 0.5-1.5%, DMSO can inhibit glutamate responses. Higher concentrations (e.g., 1.0% and above) can significantly decrease cell viability.[4][5] |
| Ethanol | < 0.1% (v/v) (approximately 17 mM) | Concentrations as low as 10 mM can induce effects on neuronal firing.[6] Concentrations of 25-100 mM can decrease the persistent activity of prefrontal cortex neurons.[2] Higher concentrations can lead to significant inhibition of NMDA receptors. |
Step 3: Prepare Stock and Working Solutions Correctly
Proper dilution is key to minimizing the final vehicle concentration.
Example Dilution Strategy for a Final DMSO Concentration of < 0.1%:
-
Prepare a high-concentration stock solution of L-689,560 in 100% DMSO. For example, a 10 mM stock solution.
-
Perform an intermediate dilution in your assay buffer or medium. For instance, dilute the 10 mM stock 1:100 in media to get a 100 µM working solution with 1% DMSO.
-
Make the final dilution into your experimental wells. Adding 1 µL of the 100 µM working solution to 99 µL of media in a well will result in a final L-689,560 concentration of 1 µM and a final DMSO concentration of 0.01%.
Step 4: Implement a Rigorous Vehicle Control
For every experiment, include a condition where the cells are treated with the same final concentration of the vehicle (e.g., 0.1% DMSO) as the L-689,560-treated cells. This is the most critical step in controlling for vehicle effects.
Experimental Protocols
General Workflow for In Vitro Experiments
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor leads to an influx of Ca²⁺, which acts as a second messenger to initiate multiple downstream signaling cascades. These pathways are crucial for synaptic plasticity, learning, and memory.
Logical Flow for Troubleshooting Vehicle Effects
When encountering unexpected results, a systematic approach to troubleshooting is essential. The following diagram outlines the logical steps to determine if vehicle effects are the root cause.
References
- 1. Effects of in vitro ethanol on the brain cation pump in alcoholics and controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethanol Inhibits Persistent Activity in Prefrontal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ETHANOL ACTION ON DOPAMINERGIC NEURONS IN THE VENTRAL TEGMENTAL AREA: INTERACTION WITH INTRINSIC ION CHANNELS AND NEUROTRANSMITTER INPUTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of DMSO concentration, cell density and needle gauge on the viability of cryopreserved cells in three dimensional hyaluronan hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological effects of ethanol on monoaminergic neurons: an in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NMDA Receptor Glycine Site Antagonists: L-689,560 vs. 7-Chlorokynurenic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor glycine site: L-689,560 and 7-chlorokynurenic acid (7-CKA). By examining their pharmacological properties, supported by experimental data and detailed protocols, this document aims to inform the selection of the appropriate tool compound for neuroscience research and drug development endeavors.
At a Glance: Key Pharmacological and Physicochemical Properties
| Property | L-689,560 | 7-Chlorokynurenic Acid (7-CKA) |
| Mechanism of Action | Competitive antagonist at the glycine co-agonist site of the NMDA receptor. | Competitive antagonist at the glycine co-agonist site of the NMDA receptor.[1] |
| Potency | Very potent, with reported IC50 and Ki values in the low nanomolar range. | Potent, with reported IC50 and Ki values in the sub-micromolar to micromolar range. |
| Selectivity | Highly selective for the NMDA receptor glycine site over other glutamate receptor binding sites. | Selective for the NMDA receptor glycine site.[2][3] |
| Blood-Brain Barrier Permeability | Limited information available in the public domain, but generally considered to have better CNS penetration than 7-CKA. | Poor, it is largely excluded from the brain by the blood-brain barrier. Prodrugs have been developed to improve CNS delivery. |
| In Vivo Applications | Used in preclinical in vivo studies to investigate the role of the NMDA receptor glycine site in various physiological and pathological processes. | Primarily used in in vitro preparations or for peripheral applications. Central nervous system effects are typically studied using its brain-penetrant prodrug, L-4-chlorokynurenine (4-Cl-KYN).[4] |
Quantitative Data Comparison
The following tables summarize the binding affinities of L-689,560 and 7-chlorokynurenic acid for the NMDA receptor glycine site, as determined by in vitro radioligand binding assays. It is important to note that direct comparisons are most accurate when data is generated from the same study under identical experimental conditions.
Table 1: Binding Affinity (Ki) and Potency (IC50) Data
| Compound | Assay Type | Radioligand | Preparation | Ki (nM) | IC50 (nM) | Reference |
| L-689,560 | Competitive Binding | [3H]glycine | Rat cortical/hippocampal membranes | - | 7.4 | [5] |
| Saturation Binding | [3H]L-689,560 | Rat cortical/hippocampal membranes | 2.97 (Kd) | - | ||
| 7-Chlorokynurenic Acid | Competitive Binding | [3H]glycine | Rat cortical membranes | - | 560 | [2][3] |
Note: Kd (dissociation constant) from saturation binding assays is a measure of affinity, similar to Ki.
Experimental Protocols
Radioligand Binding Assay for Competitive Inhibition
This protocol outlines a typical competitive radioligand binding assay to determine the affinity of L-689,560 and 7-chlorokynurenic acid for the NMDA receptor glycine site.
1. Membrane Preparation:
-
Rat forebrains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 10 minutes.
-
The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous ligands.
-
Following another centrifugation, the final pellet is resuspended in buffer and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., Bradford assay).
2. Binding Assay:
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).
-
50 µL of competing ligand (L-689,560 or 7-chlorokynurenic acid) at various concentrations.
-
50 µL of radioligand (e.g., 10 nM [3H]glycine).
-
100 µL of the membrane preparation (containing a specific amount of protein, e.g., 100-200 µg).
-
-
For determining non-specific binding, a high concentration of a known glycine site ligand (e.g., 1 mM glycine) is used instead of the competing ligand.
-
The plate is incubated for a specific time (e.g., 30 minutes) at a specific temperature (e.g., 4°C) to reach equilibrium.
3. Filtration and Scintillation Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
The filters are then placed in scintillation vials with scintillation cocktail.
-
The amount of radioactivity on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then analyzed using non-linear regression to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).
-
The Ki value (inhibitory constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Whole-Cell Voltage-Clamp Electrophysiology
This protocol describes the use of whole-cell voltage-clamp recordings to assess the functional antagonism of NMDA receptor-mediated currents by L-689,560 and 7-chlorokynurenic acid in cultured neurons.[6][7][8]
1. Cell Preparation:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) are prepared from embryonic or neonatal rodents and plated on glass coverslips.
-
The cells are maintained in culture for a sufficient period (e.g., 10-14 days) to allow for the expression of functional NMDA receptors.
2. Recording Setup:
-
A coverslip with cultured neurons is placed in a recording chamber on the stage of an inverted microscope.
-
The neurons are continuously perfused with an external solution containing physiological concentrations of ions.
-
Patch pipettes with a resistance of 3-5 MΩ are filled with an internal solution containing a cesium-based solution to block potassium channels.
3. Whole-Cell Recording:
-
A neuron is identified, and the patch pipette is brought into close proximity to the cell membrane.
-
A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of transmembrane currents.
4. Eliciting NMDA Receptor Currents:
-
The neuron is voltage-clamped at a holding potential of -60 mV.
-
NMDA receptor-mediated currents are evoked by the application of NMDA (e.g., 100 µM) and a co-agonist, glycine (e.g., 10 µM), using a rapid application system.
5. Antagonist Application and Data Analysis:
-
After obtaining a stable baseline of NMDA-evoked currents, the antagonist (L-689,560 or 7-chlorokynurenic acid) is co-applied with NMDA and glycine at various concentrations.
-
The peak amplitude of the inward current is measured before and after the application of the antagonist.
-
The percentage of inhibition is calculated for each concentration of the antagonist, and a concentration-response curve is generated to determine the IC50 value.
Signaling Pathways and Experimental Workflows
NMDA Receptor Glycine Site Antagonism Signaling Pathway
Antagonism at the glycine site of the NMDA receptor prevents the conformational change required for channel opening, thereby blocking the influx of Ca2+ and Na+ ions. This has significant downstream consequences for neuronal signaling and function.
Caption: Antagonism of the NMDA receptor glycine site by L-689,560 or 7-CKA.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to compare the potency of L-689,560 and 7-chlorokynurenic acid.
Caption: Workflow for a competitive radioligand binding assay.
Concluding Remarks
Both L-689,560 and 7-chlorokynurenic acid are valuable tools for studying the function of the NMDA receptor glycine site. The primary distinctions lie in their potency and pharmacokinetic profiles.
-
L-689,560 is a significantly more potent antagonist, making it suitable for applications where high affinity and specificity are paramount. Its utility in in vivo studies is also a key advantage.
-
7-Chlorokynurenic acid remains a widely used and important tool, particularly for in vitro studies. Its poor blood-brain barrier permeability can be advantageous for experiments aiming to isolate peripheral from central effects. For in vivo central nervous system studies, the use of its prodrug, 4-chlorokynurenine, is necessary.
The choice between these two compounds will ultimately depend on the specific experimental goals, the required potency, and the desired site of action (central vs. peripheral). Researchers should carefully consider these factors to ensure the selection of the most appropriate antagonist for their studies.
References
- 1. 7-chlorokynurenic acid prevents in vitro epileptiform and neurotoxic effects due to kainic acid [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme-catalyzed production of the neuroprotective NMDA receptor antagonist 7-chlorokynurenic acid in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kynurenic acid analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. homepages.gac.edu [homepages.gac.edu]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
L-689,560: A Potent and Selective Glycine Site Antagonist for NMDA Receptor Research
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system, is a complex ion channel with multiple regulatory sites. One such critical site is the glycine co-agonist binding site on the GluN1 subunit. Antagonism of this site offers a promising therapeutic avenue for neurological disorders characterized by excessive NMDA receptor activation, such as stroke and traumatic brain injury. Among the numerous glycine site antagonists developed, L-689,560 stands out for its high potency and selectivity. This guide provides a comprehensive comparison of L-689,560 with other notable glycine site antagonists, supported by experimental data and detailed protocols to aid researchers in their selection of the most appropriate tool for their studies.
Unveiling the Superior Profile of L-689,560
L-689,560, chemically known as trans-2-carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline, demonstrates significant advantages over other glycine site antagonists in terms of its binding affinity and selectivity. These properties are crucial for ensuring targeted effects and minimizing off-target interactions in experimental systems.
Key Advantages:
-
Exceptional Potency: L-689,560 exhibits nanomolar affinity for the NMDA receptor glycine site, making it one of the most potent antagonists in its class.
-
High Selectivity: It displays a high degree of selectivity for the NMDA glycine site over other glutamate receptor subtypes, including AMPA and kainate receptors, as well as the strychnine-sensitive glycine receptor.[1] This ensures that its effects are specifically mediated through the intended target.
-
Valuable Research Tool: Due to its high affinity and selectivity, radiolabeled L-689,560 ([³H]L-689,560) is widely utilized as a tool for studying the glycine binding site of the NMDA receptor.
Comparative Performance Data
To facilitate a direct comparison, the following tables summarize the available quantitative data for L-689,560 and other commonly used glycine site antagonists.
Table 1: Comparative Binding Affinity of Glycine Site Antagonists
| Compound | Chemical Class | IC₅₀ (nM) vs. [³H]glycine | Kᵢ (nM) |
| L-689,560 | Tetrahydroquinoline | 7.4[1] | - |
| 5,7-Dichlorokynurenic Acid (5,7-DCKA) | Kynurenic Acid Derivative | - | 79[2] |
| ACEA-1021 (Licostinel) | Quinoxalinedione | - | - |
| L-701,324 | Quinolone | - | - |
| GV150526A (Gavestinel) | Indole-2-carboxylate | - | - |
Note: A direct comparison of Kᵢ values from a single study is ideal for the most accurate assessment. Data from different studies may have variations due to experimental conditions.
Table 2: In Vivo Neuroprotective Efficacy in a Rodent Model of Stroke (MCAO)
| Compound | Dose | Administration Route | Reduction in Infarct Volume (%) | Animal Model |
| L-689,560 | 1 mg/kg | i.p. | Data not available in direct comparison | Rat |
| ACEA-1021 | 5 mg/kg bolus + 3.5 mg/kg/h infusion | i.v. | ~40[3] | Rat |
| ACEA-1021 | 10 mg/kg bolus + 7 mg/kg/h infusion | i.v. | ~40[3] | Rat |
Note: While direct comparative in vivo data for L-689,560's neuroprotective effect is limited in the available literature, its potent in vitro profile suggests significant potential. The data for ACEA-1021 is provided as a benchmark for a clinically tested glycine site antagonist.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: NMDA Receptor Signaling and Antagonism by L-689,560.
References
- 1. Kynurenic acid analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of NMDA receptor glycine recognition site antagonism persists when brain temperature is controlled - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-689,560 and GV150526 in Neuroprotection Research
For researchers and professionals in drug development, the quest for effective neuroprotective agents against ischemic stroke remains a critical challenge. Among the myriad of strategies, targeting the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor has been a focal point of investigation. This guide provides a detailed comparison of two prominent glycine site antagonists, L-689,560 and GV150526 (Gavestinel), summarizing their performance in neuroprotection studies, detailing experimental methodologies, and illustrating their mechanisms of action.
Introduction to L-689,560 and GV150526
L-689,560 is a highly potent and selective antagonist for the glycine binding site of the NMDA receptor. It has been widely used as a research tool to investigate the physiological and pathological roles of NMDA receptor activation. In contrast, GV150526, also known as Gavestinel, is another selective glycine site antagonist that progressed to clinical trials for the treatment of acute ischemic stroke. While both compounds share a common mechanism of action, their journey through preclinical and clinical research has yielded different datasets and outcomes.
Mechanism of Action: Glycine Site Antagonism
During an ischemic event, excessive glutamate release leads to overactivation of NMDA receptors, triggering a cascade of neurotoxic events, including massive calcium influx and subsequent neuronal cell death. The activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to the glycine binding site on the GluN1 subunit. L-689,560 and GV150526 act by competitively binding to this glycine site, thereby preventing the channel opening and mitigating the detrimental effects of excessive glutamate stimulation.
Preclinical Efficacy in Focal Ischemia Models
GV150526 has been evaluated in various animal models of focal cerebral ischemia, most notably the middle cerebral artery occlusion (MCAO) model in rats. These studies have consistently demonstrated its neuroprotective effects when administered post-ischemia.
Quantitative Data from Preclinical Studies of GV150526
| Study Parameter | Vehicle Control | GV150526 Treated | Percent Reduction | Reference |
| Infarct Volume (mm³) | ||||
| Study 1 (MCAO, rat) | 211.2 ± 50.0 | 119.2 ± 52.2 | 43.6% | [1] |
| Study 2 (MCAO, rat) | - | - | 42.6% - 51.4% (dose-dependent) | [1] |
| Ischemic Volume Reduction (MRI) | ||||
| Pre-ischemia administration | - | - | 72% - 84% | [2] |
| 6h post-ischemia administration | - | - | 45% - 48% | [2] |
Experimental Protocols: Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used experimental paradigm to mimic focal ischemic stroke in rodents. The following is a generalized protocol based on studies evaluating GV150526.
Key Steps in the MCAO Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.
-
Surgical Procedure: A common method is the intraluminal suture technique, where a filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Ischemia Duration: The duration of occlusion typically ranges from 60 to 120 minutes to induce a reproducible infarct.
-
Reperfusion: The filament is withdrawn to allow for reperfusion of the ischemic territory.
-
Drug Administration: GV150526 or a vehicle control is administered intravenously at various time points before or after the onset of ischemia.
-
Outcome Measures:
-
Infarct Volume: Assessed at a terminal time point (e.g., 24 or 48 hours) using 2,3,5-triphenyltetrazolium chloride (TTC) staining or magnetic resonance imaging (MRI).
-
Neurological Deficit: Evaluated using standardized scoring systems to assess motor and sensory function.
-
Clinical Trials of GV150526 (Gavestinel)
Despite the promising preclinical data, GV150526 (Gavestinel) failed to demonstrate efficacy in large-scale clinical trials. The Glycine Antagonist in Neuroprotection (GAIN) International and GAIN Americas trials were two major phase III studies that evaluated the efficacy and safety of Gavestinel in patients with acute ischemic stroke.
Summary of GAIN Clinical Trial Results:
| Trial | Number of Patients | Treatment Window | Primary Outcome | Result | Reference |
| GAIN Americas | 1367 | Within 6 hours of symptom onset | Functional capability at 3 months (Barthel Index) | No statistically significant improvement compared to placebo. | [3] |
| GAIN International | 1803 | Within 6 hours of symptom onset | Favorable outcome at 3 months (modified Rankin Scale) | No significant difference between Gavestinel and placebo groups. | [4][5] |
The reasons for the discrepancy between preclinical success and clinical failure are multifactorial and a subject of ongoing debate in the stroke research community. Potential factors include the heterogeneity of human stroke, a narrow therapeutic window, and differences in drug metabolism and brain penetration between rodents and humans.
Comparative Summary and Future Directions
The comparison between L-689,560 and GV150526 highlights the challenging path of neuroprotective drug development.
| Feature | L-689,560 | GV150526 (Gavestinel) |
| Primary Use | Research tool for studying NMDA receptor function. | Investigational drug for acute ischemic stroke. |
| Potency | Very high potency as a glycine site antagonist. | Potent glycine site antagonist. |
| Preclinical Data | Limited in vivo neuroprotection data in stroke models. | Robust evidence of neuroprotection in rodent MCAO models.[1][2][6] |
| Clinical Data | Not clinically evaluated for stroke. | Failed to show efficacy in Phase III clinical trials.[3][4][5] |
Logical Relationship:
References
- 1. Glycine site antagonist attenuates infarct size in experimental focal ischemia. Postmortem and diffusion mapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. dot | Graphviz [graphviz.org]
- 4. Effect of the Glycine Antagonist Gavestinel on Cerebral Infarcts in Acute Stroke Patients, a Randomized Placebo-Controlled Trial: The GAIN MRI Substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sketchviz.com [sketchviz.com]
- 6. The glycine antagonist GV150526 protects somatosensory evoked potentials and reduces the infarct area in the MCAo model of focal ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating L-689,560 Specificity for the NMDA Glycine Site: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-689,560, a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor glycine site, with other alternative compounds. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tools for their studies of the NMDA receptor.
The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for its activation. The glycine binding site on the GluN1 subunit of the NMDA receptor has become a significant target for therapeutic intervention in a variety of neurological and psychiatric disorders. L-689,560 is a widely utilized tool compound for probing the function of this site due to its high affinity and selectivity.
Comparative Analysis of Glycine Site Antagonists
The following table summarizes the binding affinity (Ki) and functional antagonism (IC50) of L-689,560 in comparison to other commonly used NMDA glycine site antagonists. This data is compiled from various radioligand binding and electrophysiology studies.
| Compound | Ki (nM) | IC50 (µM) | Radioligand Used | Tissue/Cell Type | Reference |
| L-689,560 | 2.4 - 7.1 | 0.02 - 0.1 | [3H]L-689,560, [3H]MDL 105,519 | Rat cortical synaptosomes, Recombinant receptors | [1][2] |
| 5,7-Dichlorokynurenic acid (5,7-DCKA) | 50 - 79 | 0.1 - 1.0 | [3H]Glycine, [3H]MDL 105,519 | Rat brain membranes, Recombinant receptors | [1][3] |
| L-701,324 | 4.2 | 0.01 - 0.1 | [3H]MDL 105,519 | Recombinant receptors | [3] |
| ACEA-1021 | - | 0.1 - 1.0 | - | Cultured rat cortical neurons | [3] |
| Gavestinel (GV150526) | 8.3 | 0.05 - 0.5 | [3H]L-689,560 | Recombinant receptors | [3] |
| Licostinel (ACEA-1021) | - | 0.14 - 13.8 | - | Cultured hippocampal neurons | [3] |
Note: Ki and IC50 values can vary depending on the experimental conditions, including the radioligand used, tissue or cell preparation, and the concentration of competing ligands. Researchers should consult the original publications for detailed experimental parameters.
Experimental Methodologies
Accurate validation of a compound's specificity for the NMDA glycine site requires robust experimental protocols. Below are summaries of standard methods used in the characterization of L-689,560 and its alternatives.
Radioligand Binding Assay
This technique is employed to determine the binding affinity of a compound to the NMDA receptor glycine site. It typically involves the use of a radiolabeled ligand that specifically binds to the site of interest.
Protocol Summary:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the membrane fraction containing the NMDA receptors.
-
Incubation: Incubate the membrane preparation with a known concentration of a radiolabeled glycine site ligand (e.g., [3H]glycine or [3H]L-689,560) and varying concentrations of the unlabeled test compound (e.g., L-689,560).
-
Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This method assesses the functional antagonism of a compound on NMDA receptor-mediated currents in live cells, such as cultured neurons or oocytes expressing recombinant NMDA receptors.
Protocol Summary:
-
Cell Preparation: Prepare cultured neurons or transfected cells expressing specific NMDA receptor subunits.
-
Recording Configuration: Establish a whole-cell patch-clamp recording from a single cell.
-
NMDA Receptor Activation: Apply a solution containing NMDA and a co-agonist (glycine or D-serine) to elicit an inward current through the NMDA receptors.
-
Antagonist Application: Co-apply the test compound (e.g., L-689,560) at various concentrations with the NMDA and co-agonist solution.
-
Data Acquisition: Record the NMDA receptor-mediated currents in the absence and presence of the antagonist.
-
Data Analysis: Measure the reduction in the peak or steady-state current amplitude caused by the antagonist to determine its IC50 value.
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: NMDA Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Validation.
References
- 1. Crystal Structure and Pharmacological Characterization of a Novel N-Methyl-d-aspartate (NMDA) Receptor Antagonist at the GluN1 Glycine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the binding of two novel glycine site antagonists to cloned NMDA receptors: evidence for two pharmacological classes of antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of the NMDA Receptor Glycine Site Antagonist L-689,560
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the binding profile and cross-reactivity of L-689,560, a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor glycine site. By objectively comparing its performance with alternative glycine site antagonists and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating glutamatergic neurotransmission and developing novel therapeutics targeting the NMDA receptor.
Introduction to L-689,560
L-689,560 is a highly potent and selective competitive antagonist of the glycine co-agonist site on the GluN1 subunit of the NMDA receptor.[1][2] Its high affinity and selectivity have established it as a critical tool in neuroscience research for elucidating the physiological and pathological roles of NMDA receptors. Understanding its cross-reactivity with other receptors is paramount for interpreting experimental results and for the development of therapeutic agents with minimal off-target effects.
Binding Profile of L-689,560 at the NMDA Receptor
Radioligand binding assays have been instrumental in characterizing the interaction of L-689,560 with the NMDA receptor. The affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity of L-689,560 for the NMDA Receptor Glycine Site
| Radioligand | Preparation | Ki (nM) | Bmax (pmol/mg protein) | Reference |
| [3H]L-689,560 | Rat cortex/hippocampus P2 membranes | 2.97 (Kd) | 4.15 | [NA] |
Comparison with Alternative Glycine Site Antagonists
To provide a comprehensive overview, the binding affinities of L-689,560 are compared with those of other well-characterized glycine site antagonists, 5,7-dichlorokynurenic acid (5,7-DCKA) and ACEA-1021.
Table 2: Comparative Binding Affinities of Glycine Site Antagonists for the NMDA Receptor
| Compound | Radioligand | Preparation | Ki (nM) | Reference |
| L-689,560 | [3H]MDL105,519 | NR1-1a/NR2A cloned receptors | 2.4 (high affinity site), 70 (low affinity site) | [3] |
| 5,7-Dichlorokynurenic acid (5,7-DCKA) | [3H]Glycine | Rat brain membranes | 79 | [4] |
| 5,7-Dichlorokynurenic acid (5,7-DCKA) | [3H]5,7-DCKA | Rat brain membranes | 69 (Kd) | [2] |
| ACEA-1021 | Not Specified | Not Specified | Potent (qualitative) | [5] |
Experimental Protocols
The determination of binding affinities and cross-reactivity profiles relies on robust experimental methodologies. Below is a detailed protocol for a competitive radioligand binding assay, a standard method used in pharmacology.
Competitive Radioligand Binding Assay
This assay measures the affinity of a test compound (e.g., L-689,560) by its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Materials:
-
Receptor Source: Rat cortical membranes or cells expressing the receptor of interest.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]L-689,560 for the NMDA glycine site).
-
Test Compound: L-689,560 or other unlabeled compounds.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Fluid.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.[3]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Receptor preparation (a fixed amount of protein).
-
A fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test compound.
-
For determining non-specific binding, a high concentration of an unlabeled ligand known to saturate the receptor is added to a set of wells.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium. [NA]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand-receptor complexes from the unbound radioligand. Wash the filters with cold wash buffer to remove any remaining unbound radioligand.[3]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]5,7-dichlorokynurenic acid, a novel radioligand labels NMDA receptor-associated glycine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Comparative Analysis of L-689,560 and Kynurenic Acid Derivatives as NMDA Receptor Glycine Site Antagonists
For Immediate Release
This guide provides a detailed comparison of the potency of L-689,560 and various kynurenic acid derivatives as antagonists of the N-methyl-D-aspartate (NMDA) receptor at the glycine co-agonist site. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for its activation. Antagonism at the glycine binding site offers a potential therapeutic avenue for neurological disorders characterized by excessive NMDA receptor activity. This guide compares the potency of the synthetic antagonist L-689,560 with the endogenous antagonist kynurenic acid and its derivatives, providing key experimental data and protocols for their evaluation.
Data Presentation: Potency at the NMDA Receptor Glycine Site
The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of L-689,560 and key kynurenic acid derivatives. Lower values indicate higher potency.
| Compound | Type | Potency (Ki) | Potency (IC50) |
| L-689,560 | Tetrahydroquinoline derivative | 5.2 nM | Not specified |
| Kynurenic Acid | Endogenous metabolite | ~10 µM | 59 µM |
| 7-Chlorokynurenic acid (7-CKA) | Kynurenic acid derivative | Not specified | 0.56 µM |
| 5,7-Dichlorokynurenic acid (5,7-DCKA) | Kynurenic acid derivative | 40 nM, 79 nM | Not specified |
As the data indicates, L-689,560 is a highly potent antagonist at the glycine-NMDA site.[1][2][3] Halogenated derivatives of kynurenic acid, such as 7-CKA and 5,7-DCKA, exhibit significantly increased potency compared to the parent compound, kynurenic acid.[4][5][6][7][8][9][10] 5,7-Dichlorokynurenic acid, in particular, demonstrates a potency that approaches that of L-689,560.[5][7][9][11]
Experimental Protocols
The determination of the potency of these compounds typically involves radioligand binding assays. Below is a detailed methodology for a competitive binding assay to assess the affinity of a test compound for the glycine site of the NMDA receptor.
Radioligand Binding Assay Protocol
Objective: To determine the inhibition constant (Ki) of a test compound for the NMDA receptor glycine binding site.
Materials:
-
Membrane Preparation: Synaptosomal membranes prepared from rat forebrain tissue.
-
Radioligand: [³H]glycine or a high-affinity antagonist radioligand such as [³H]5,7-dichlorokynurenic acid.
-
Assay Buffer: Typically 50 mM Tris-acetate or Tris-HCl buffer, pH 7.4.
-
Test Compounds: L-689,560 and kynurenic acid derivatives of interest.
-
Non-specific Binding Control: A high concentration of a known glycine site ligand (e.g., 1 mM glycine).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a non-labeled glycine site ligand.
-
Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
NMDA Receptor Signaling Pathway Antagonism
The following diagram illustrates the mechanism by which L-689,560 and kynurenic acid derivatives antagonize the NMDA receptor signaling pathway at the glycine binding site.
Caption: Antagonism of the NMDA receptor at the glycine binding site.
Experimental Workflow: Competitive Binding Assay
The diagram below outlines the logical workflow for a competitive radioligand binding assay used to determine the potency of NMDA receptor antagonists.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. L-689,560 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. 5,7-Dichlorokynurenic acid | NMDA Receptors | Tocris Bioscience [tocris.com]
- 8. 7-Chlorokynurenic acid - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 7-Chlorokynurenic acid | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 11. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Experimental Results: A Comparative Guide to Using Structurally Different Antagonists
In drug discovery and pharmacological research, robust validation of experimental findings is paramount. A critical step in this process is confirming that the observed biological effect of a potential drug candidate is mediated through its intended molecular target. One of the most effective strategies to achieve this is to employ a structurally different antagonist. This guide provides a framework for researchers, scientists, and drug development professionals on how to design and interpret experiments using two structurally distinct antagonists to validate the mechanism of action of a novel compound.
The rationale for using antagonists with different chemical scaffolds is to mitigate the risk of off-target effects. If two antagonists, with unrelated chemical structures, produce the same dose-dependent reversal of an agonist's effect, it provides strong evidence that the observed activity is specifically mediated by the target receptor and not by an interaction with another cellular component due to a shared chemical motif.
Comparative In Vitro Characterization of Antagonist A and Antagonist B
The initial step involves a thorough in vitro pharmacological characterization of both the primary antagonist (Antagonist A) and the structurally distinct validation antagonist (Antagonist B). This typically involves binding and functional assays to determine their affinity and potency at the target receptor, in this case, a G-protein coupled receptor (GPCR).
Data Presentation: In Vitro Pharmacological Properties
The following table summarizes the key quantitative data from in vitro assays comparing the two antagonists.
| Parameter | Antagonist A | Antagonist B | Description |
| Binding Affinity (Ki) | 1.5 nM | 2.8 nM | Measures the affinity of the antagonist for the receptor, determined by competitive radioligand binding assays. A lower Ki value indicates higher affinity. |
| Functional Potency (IC50) | Measures the concentration of an antagonist that inhibits 50% of the agonist-induced response. | ||
| cAMP Assay (Gi-coupled) | 12.3 nM | 15.1 nM | Determined in a functional assay measuring the inhibition of agonist-induced decrease in cAMP levels. |
| β-Arrestin BRET Assay | 18.5 nM | 22.7 nM | Determined in a functional assay measuring the inhibition of agonist-induced β-arrestin recruitment to the receptor. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for the key experiments cited.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of the antagonists for the target GPCR.
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the target GPCR are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Assay Protocol: Cell membranes (20 µg) are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-agonist) and varying concentrations of the unlabeled antagonist (Antagonist A or B).
-
Incubation and Detection: The reaction is incubated for 60 minutes at 25°C to reach equilibrium. The bound radioligand is separated from the unbound by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand. The IC50 values are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated using the Cheng-Prusoff equation.[1][2]
cAMP Accumulation Assay (for Gs/Gi-coupled receptors)
This functional assay measures the ability of an antagonist to block an agonist's effect on the second messenger cAMP. The following protocol is for a Gi-coupled receptor.
-
Cell Culture: CHO-K1 cells stably expressing the target Gi-coupled GPCR are seeded in 384-well plates.
-
Assay Protocol: Cells are pre-treated with varying concentrations of the antagonist (A or B) for 15 minutes. Subsequently, cells are stimulated with a fixed concentration of an agonist (at its EC80) in the presence of forskolin (to stimulate cAMP production) for 30 minutes.[3][4]
-
Detection: The reaction is stopped, and intracellular cAMP levels are measured using a commercial kit, such as a LANCE Ultra cAMP kit or a GloSensor-based assay.[4][5][6]
-
Data Analysis: The concentration-response curves for the antagonists are plotted, and the IC50 values, representing the concentration at which the antagonist inhibits 50% of the agonist's effect, are calculated using non-linear regression.[4]
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
BRET assays are used to monitor protein-protein interactions in living cells, such as the recruitment of β-arrestin to an activated GPCR.[7][8]
-
Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding the GPCR fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., YFP).[8]
-
Assay Protocol: Transfected cells are seeded in 96-well plates. Cells are pre-incubated with varying concentrations of the antagonist (A or B) for 20 minutes before being stimulated with a fixed concentration (EC80) of the agonist.
-
BRET Measurement: Immediately after agonist addition, the BRET substrate (e.g., coelenterazine h) is added. The light emissions from the donor (Rluc) and acceptor (YFP) are measured sequentially using a BRET-compatible plate reader.
-
Data Analysis: The BRET ratio is calculated (Acceptor emission / Donor emission). The net BRET signal is determined by subtracting the ratio of vehicle-treated cells. Antagonist IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.[7][9]
Signaling Pathway and Experimental Workflow
Visualizing the underlying biological processes and experimental steps can aid in understanding the validation strategy.
Caption: GPCR signaling pathway showing agonist activation and antagonist blockade.
Caption: Experimental workflow for validating results with a different antagonist.
In Vivo Validation
Confirming the findings in a relevant physiological system is the final and most critical validation step. This involves using an animal model where the agonist produces a measurable, target-relevant response.
Experimental Protocol: In Vivo Antagonism Model (e.g., Pain Model)
This protocol describes how to test the ability of the antagonists to reverse the effects of a Kappa-Opioid Receptor (KOR) agonist in a mouse model of pain.[1]
-
Animals: Male C57BL/6 mice are used. All procedures are approved by an Institutional Animal Care and Use Committee.[1]
-
Agonist-Induced Response: An antinociceptive (pain-reducing) effect is induced by subcutaneous (s.c.) administration of a selective KOR agonist (e.g., U-50,488). The response is measured using a standardized test, such as the hot plate test or acetic acid-induced writhing test.[1]
-
Antagonist Administration: Separate groups of mice are pre-treated (e.g., 15-30 minutes prior) with either vehicle, Antagonist A, or Antagonist B at various doses before the administration of the KOR agonist.
-
Data Collection: The degree of antinociception is quantified at a specific time point after agonist administration. The ability of each antagonist to reverse the agonist's effect is determined.
-
Data Analysis: The results are expressed as the percentage of inhibition of the agonist's effect. Dose-response curves are generated for each antagonist to determine their in vivo potency (e.g., ED50).
Data Presentation: In Vivo Efficacy
| Parameter | Antagonist A | Antagonist B | Description |
| In Vivo Efficacy (ED50) | 2.1 mg/kg | 3.5 mg/kg | The dose of the antagonist required to produce a 50% reversal of the maximal effect of the agonist in the specified in vivo model. |
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. BRET biosensors to study GPCR biology, pharmacology, and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of L-689,560: A Procedural Guide
For Immediate Release
Researchers and laboratory personnel are provided with essential guidance on the proper disposal procedures for L-689,560, a potent and selective NMDA receptor antagonist. Adherence to these protocols is crucial for ensuring laboratory safety and environmental protection.
L-689,560, chemically identified as trans-2-Carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline, is a halogenated organic compound. Due to its chemical nature, specific waste handling procedures must be followed. Improper disposal can lead to environmental contamination and potential health hazards.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice lies in the correct identification, segregation, and disposal of chemical waste. It is imperative that chemical residues are not disposed of through standard sewage systems or regular trash. The engagement of specialized chemical waste disposal companies is the standard and recommended practice for ensuring that all legal and safety requirements are met.
Step-by-Step Disposal Protocol for L-689,560
The following procedure outlines the recommended steps for the safe disposal of L-689,560 waste, including contaminated materials.
-
Segregation of Waste:
-
Solid Waste: Collect any solid L-689,560, such as unused product or contaminated solids (e.g., weighing paper, gloves), in a designated, compatible, and clearly labeled waste container. Given its halogenated nature, it should be segregated with other halogenated organic solids.
-
Liquid Waste: Solutions containing L-689,560 should be collected in a separate, leak-proof container designated for halogenated organic liquid waste. Do not mix with non-halogenated solvents.
-
Sharps: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container.
-
-
Containerization and Labeling:
-
Use containers made of a material compatible with the chemical waste. The original product container, if empty, can be a good option for waste.
-
All waste containers must be sealed with a tightly fitting cap when not in use.
-
Label all waste containers clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: trans-2-Carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline (L-689,560)
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The laboratory of origin and a contact person
-
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow institutional guidelines for the maximum allowable storage time for hazardous waste.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal contractor.
-
Do not attempt to treat or neutralize L-689,560 in the laboratory without specific, validated protocols and appropriate safety measures, as this can be dangerous and may violate regulations.
-
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for L-689,560 with detailed quantitative data on toxicity and environmental impact was not retrieved, the general safety data for similar laboratory chemicals underscores the need for caution.
| Data Point | General Guidance for Halogenated Organic Compounds |
| LD50 (Oral, Rat) | Varies widely, but compounds of this nature are often considered toxic. Assume a high level of toxicity and handle with care. |
| Environmental Fate | Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life. Do not release into the environment. |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling L-689,560 and its waste. |
Experimental Workflow for Disposal
The logical flow for the proper disposal of L-689,560 is depicted in the diagram below. This workflow ensures that all safety and regulatory steps are followed from the point of waste generation to its final disposal.
Caption: Workflow for the proper disposal of L-689,560.
By adhering to these established procedures, researchers and laboratory professionals can mitigate risks, ensure a safe working environment, and maintain regulatory compliance. For specific institutional policies, always consult your organization's Environmental Health and Safety (EHS) department.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
